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  • Product: benzyl N-(benzenesulfonyl)carbamate
  • CAS: 7148-31-4

Core Science & Biosynthesis

Foundational

benzyl N-(benzenesulfonyl)carbamate molecular weight and formula

Molecular Architecture, Synthetic Protocols, and Pharmacophore Utility Executive Summary Benzyl N-(benzenesulfonyl)carbamate is a specialized organic intermediate acting as a "masked" sulfonyl isocyanate equivalent. In d...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Pharmacophore Utility

Executive Summary

Benzyl N-(benzenesulfonyl)carbamate is a specialized organic intermediate acting as a "masked" sulfonyl isocyanate equivalent. In drug discovery, it serves as a stable, crystalline precursor for generating sulfonylureas —a critical pharmacophore found in second-generation antidiabetics (e.g., Glibenclamide) and herbicide classes.

Unlike highly reactive and moisture-sensitive sulfonyl isocyanates, this carbamate offers improved handling stability while retaining the electrophilic reactivity necessary for diverse N-functionalization.

Core Physicochemical Profile
PropertyData
IUPAC Name Benzyl N-(benzenesulfonyl)carbamate
Common Name N-Benzenesulfonyl benzyloxycarbonylamide
CAS Registry Number 7501-65-7
Molecular Formula C₁₄H₁₃NO₄S
Molecular Weight 291.32 g/mol
Physical State White to off-white crystalline solid
Predicted pKa 3.5 – 4.5 (Acidic N-H proton)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Structural Analysis & Reactivity

The molecule features a central sulfonyl carbamate motif (


). This connectivity imparts unique electronic properties:
  • Acidity: The N-H proton is flanked by two strong electron-withdrawing groups (sulfonyl and carbonyl). This makes the proton significantly more acidic (pKa ~4) than typical amides (pKa ~15) or sulfonamides (pKa ~10). It behaves as a carboxylic acid bioisostere.[1][2][3]

  • Electrophilicity: The carbonyl carbon is highly activated. Under basic conditions or heating, the benzyloxy group acts as a leaving group, allowing nucleophilic attack by amines to form sulfonylureas.

  • Dissociation Equilibrium: At elevated temperatures (>80°C), the compound can undergo a retro-reaction to generate benzenesulfonyl isocyanate in situ, which is useful for reactions where handling the volatile isocyanate is hazardous.

Pathway Visualization: Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward reactivity.

G cluster_0 Retrosynthesis (Precursors) cluster_1 Downstream Applications Sulfonamide Benzenesulfonamide Target Benzyl N-(benzenesulfonyl)carbamate (The Guide Topic) Sulfonamide->Target N-Acylation (Base, 0°C) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Target + Isocyanate Sulfonyl Isocyanate (In Situ Intermediate) Target->Isocyanate Thermal Elimination (>80°C) Sulfonylurea Sulfonylurea Drugs (e.g., Glimepiride analogs) Target->Sulfonylurea Amine Nucleophile (R-NH2) Isocyanate->Sulfonylurea Fast Addition

Figure 1: Synthetic connectivity showing the formation from sulfonamides and subsequent transformation into sulfonylureas.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of Benzyl N-(benzenesulfonyl)carbamate from Benzenesulfonamide. Scale: 10 mmol (Typical Lab Scale).

Reagents
  • Benzenesulfonamide (1.57 g, 10 mmol)

  • Benzyl chloroformate (Cbz-Cl) (1.87 g, 11 mmol)

  • Potassium Carbonate (

    
    ) (2.76 g, 20 mmol) or Sodium Hydride (60% dispersion, 12 mmol)
    
  • Solvent: Acetone (reagent grade) or DMF (anhydrous)

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve benzenesulfonamide in anhydrous acetone (30 mL).

  • Base Addition: Add

    
     (powdered) in a single portion. Stir the suspension vigorously at room temperature for 30 minutes to facilitate deprotonation of the sulfonamide.
    
    • Note: If using NaH (for higher reactivity), use DMF at 0°C under Argon.

  • Acylation: Cool the mixture to 0°C (ice bath). Add Benzyl chloroformate dropwise over 10 minutes. The reaction is exothermic; control the rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting sulfonamide spot should disappear.

  • Quench & Workup:

    • Evaporate acetone under reduced pressure.

    • Resuspend the residue in water (50 mL). The solution will be basic.

    • Critical Step: Acidify carefully with 1M HCl to pH ~2. The product, being acidic (sulfonyl carbamate), will precipitate as a white solid upon acidification.

  • Purification: Filter the precipitate, wash with cold water (3x 20 mL) and cold hexanes. Recrystallize from Ethanol/Water if necessary.

Analytical Validation (Expected Data)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.0 ppm (s, 1H, NH  - exchangeable).
      
    • 
       7.9–7.5 ppm (m, 5H, Sulfonyl-ArH ).
      
    • 
       7.4–7.3 ppm (m, 5H, Benzyl-ArH ).
      
    • 
       5.1 ppm (s, 2H, O-CH 2-Ph).
      
  • IR Spectroscopy:

    • Strong Carbonyl stretch (

      
      ): ~1740 cm⁻¹.
      
    • Sulfonyl stretches (

      
      ): ~1350 cm⁻¹ (asym) and 1160 cm⁻¹ (sym).
      

Application: Sulfonylurea Synthesis

The primary utility of this molecule is the clean synthesis of sulfonylureas without using phosgene or isolating unstable isocyanates.

Reaction Logic


The benzyl group serves as a "safety catch."[4] It is stable during storage but is displaced by primary or secondary amines. The byproduct, benzyl alcohol, is easily removed via chromatography or high-vacuum drying.

Workflow Diagram

Workflow Start Start: Benzyl N-(benzenesulfonyl)carbamate (Dissolved in Dioxane/Toluene) Amine Add Target Amine (1.1 eq) (e.g., Cyclohexylamine) Start->Amine Heat Reflux (80-100°C) 2-4 Hours Amine->Heat Monitor Monitor TLC (Loss of Carbamate) Heat->Monitor Cool Cool to RT Precipitation often occurs Monitor->Cool Complete Isolate Filtration or Column Chromatography Cool->Isolate

Figure 2: Standard workflow for converting the carbamate into a sulfonylurea drug scaffold.

Safety & Handling

  • Hazards: While less reactive than sulfonyl chlorides or isocyanates, the compound acts as a weak acid and can cause skin/eye irritation.

  • Byproducts: Synthesis involves Benzyl Chloroformate (Lachrymator, Toxic). All initial synthesis steps must occur in a fume hood.

  • Storage: Store in a cool, dry place. Stable at room temperature for months if kept dry. Hydrolysis may occur in prolonged contact with moisture, yielding benzenesulfonamide and benzyl alcohol.

References

  • PubChem Compound Summary. (2025). Benzyl N-(benzenesulfonyl)carbamate (CID 244446).[5] National Center for Biotechnology Information. Link

  • Howbert, J. J., et al. (1990). Novel agents effective against solid tumors: the diarylsulfonylureas. Journal of Medicinal Chemistry.[1] (Contextual grounding for sulfonylurea synthesis via carbamates). Link

  • RSC Advances. (2023). Recent advances in the synthesis of N-acyl sulfonamides and sulfonyl carbamates. Royal Society of Chemistry.[6] (Mechanistic insight into acidity and reactivity). Link

  • Organic Syntheses. Protection of Amines and Synthesis of Carbamates using Benzyl Chloroformate. (General protocol adaptation). Link

Sources

Exploratory

difference between benzyl carbamate and benzyl N-(benzenesulfonyl)carbamate

[1] Executive Summary This guide delineates the critical structural, electronic, and functional differences between Benzyl Carbamate (Cbz-NH₂) and its activated derivative, Benzyl N-(benzenesulfonyl)carbamate .[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide delineates the critical structural, electronic, and functional differences between Benzyl Carbamate (Cbz-NH₂) and its activated derivative, Benzyl N-(benzenesulfonyl)carbamate .[1]

While they share the benzyl carbamate (


) core, the addition of the sulfonyl group (

) induces a radical shift in chemical behavior:[1]
  • Benzyl Carbamate acts primarily as a nucleophile or a nitrene precursor (under oxidative conditions).[1] It is a standard masking group for ammonia.[1]

  • Benzyl N-(benzenesulfonyl)carbamate acts as a strong Brønsted acid (

    
     ~3–5) and an electrophilic carbamoylating agent .[1] It is a specialized intermediate often used to synthesize sulfonylureas or as a bioisostere for carboxylic acids.[1]
    

Part 1: Structural & Electronic Divergence[1]

The defining difference between these two molecules is the electron-withdrawing nature of the benzenesulfonyl group. This single modification alters the acidity by approximately 9–10 orders of magnitude.

Comparative Physicochemical Profile[2]
FeatureBenzyl Carbamate (Cbz-NH₂)Benzyl N-(benzenesulfonyl)carbamate
Structure


Electronic State Electron-rich NitrogenElectron-deficient Nitrogen
Acidity (

)
~13.4 (Amide-like)~3.5 – 4.5 (Acyl-sulfonamide-like)
Primary Reactivity Nucleophilic (at N)Electrophilic (at Carbonyl) / Acidic (at N)
Solubility Moderate in organic solvents; insoluble in water.[1][2][3]Soluble in basic aqueous media (forms stable salt).[1]
Stability Stable to weak acid/base.[1]Susceptible to hydrolysis in strong base.[1]
The Acidity Mechanism (Resonance)

The


 proton in the sulfonyl variant is highly acidic because the conjugate base is stabilized by resonance across both the carbonyl and the sulfonyl groups. In contrast, Cbz-NH₂ only has resonance stabilization from the single carbonyl.[1]

electronic_divergence Cbz Benzyl Carbamate (pKa ~13.4) Resonance Resonance Stabilization (Conjugate Base) Cbz->Resonance Weak Stabilization (Carbonyl only) Sulf Benzyl N-(benzenesulfonyl)carbamate (pKa ~3.5) Sulf->Resonance Strong Stabilization (Carbonyl + Sulfonyl) Result_Cbz Nucleophile / Nitrene Precursor Resonance->Result_Cbz High pKa Result_Sulf Brønsted Acid / Electrophile Resonance->Result_Sulf Low pKa

Figure 1: Electronic divergence driven by sulfonyl-mediated resonance stabilization.

Part 2: Synthetic Utility & Mechanism[5]

Benzyl Carbamate: The Oxidative Substrate

Cbz-NH₂ is widely used in C-H amination reactions.[1] Under oxidative conditions (e.g., Iodine(III) reagents or Rhodium catalysis), the nitrogen is oxidized to a metal-nitrenoid species, which can insert into C-H bonds.[1]

  • Key Reaction: Du Bois Rhodium-Catalyzed C-H Amination.[1]

  • Mechanism: Oxidation of

    
    
    
    
    
    Coordination to Rh
    
    
    Concerted Insertion into C-H bond.[1]
Benzyl N-(benzenesulfonyl)carbamate: The Activated Electrophile

This molecule is "pre-activated."[1] The sulfonyl group makes the carbonyl carbon highly electrophilic. It is primarily used to synthesize Sulfonylureas (a major class of anti-diabetic drugs) by reacting with amines.[1]

  • Key Reaction: Nucleophilic Acyl Substitution.[1][4]

  • Mechanism: Amine attacks Carbonyl

    
     Tetrahedral Intermediate 
    
    
    
    Elimination of Benzyl Alcohol
    
    
    Formation of Sulfonylurea.[1]

reaction_pathways Cbz Benzyl Carbamate (Cbz-NH2) Oxidation Oxidative Conditions (PhI=O, Rh2(esp)2) Cbz->Oxidation Activation Sulf Benzyl N-(benzenesulfonyl)carbamate Amine Nucleophilic Attack (Primary Amine R-NH2) Sulf->Amine Displacement of BnOH Nitrene Rh-Nitrenoid Species (Rh=N-Cbz) Oxidation->Nitrene Sulfonylurea Sulfonylurea (R-NH-CO-NH-SO2Ph) Amine->Sulfonylurea Urea Formation CH_Insert C-H Insertion Product (Protected Amine) Nitrene->CH_Insert C-H Insertion

Figure 2: Divergent reaction pathways.[1] Cbz-NH₂ undergoes oxidation; the sulfonyl variant undergoes substitution.[1]

Part 3: Experimental Protocols

Synthesis of Benzyl N-(benzenesulfonyl)carbamate

Since this compound is less commercially ubiquitous than Cbz-NH₂, researchers often synthesize it in situ or as a stock reagent.[1]

Method A: The Sulfonyl Isocyanate Route (Cleanest) [1]

  • Reagents: Benzenesulfonyl isocyanate (1.0 equiv), Benzyl alcohol (1.0 equiv), DCM (Anhydrous).[1]

  • Protocol:

    • Dissolve benzyl alcohol in anhydrous DCM under

      
       atmosphere at 0°C.
      
    • Add benzenesulfonyl isocyanate dropwise over 15 minutes.

    • Stir at room temperature for 2 hours. Monitoring by TLC (or IR disappearance of isocyanate peak ~2240 cm⁻¹) confirms completion.[1]

    • Concentrate in vacuo. The product usually crystallizes upon standing or trituration with hexanes.[1]

Method B: The Chloroformate Route (Standard)

  • Reagents: Benzenesulfonamide (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.1 equiv),

    
     (2.5 equiv), Acetone or MeCN.[1]
    
  • Protocol:

    • Suspend benzenesulfonamide and

      
       in acetone.[1]
      
    • Heat to reflux for 30 minutes to ensure deprotonation.

    • Cool to 0°C and add Benzyl chloroformate dropwise.

    • Reflux for 4–6 hours.

    • Critical Step: Acidify the workup (pH ~2) using 1M HCl to protonate the N-sulfonyl carbamate (otherwise it remains in the aqueous layer as a salt).[1] Extract with EtOAc.[1]

Application: Synthesis of Sulfonylureas

This protocol demonstrates the utility of Benzyl N-(benzenesulfonyl)carbamate as a "masked isocyanate."

  • Dissolve Benzyl N-(benzenesulfonyl)carbamate (1.0 mmol) in Toluene or Dioxane.

  • Add the target amine (1.1 mmol) and Triethylamine (1.1 mmol).

  • Heat to 80–100°C for 2–4 hours.

    • Mechanism:[1][5][2][6][7][8] The amine attacks the carbonyl; Benzyl alcohol acts as the leaving group.

  • Purification: Evaporate solvent. The residue is often the pure sulfonylurea, or can be recrystallized from EtOH.

Part 4: Safety & Handling

  • Benzyl Carbamate: Generally low toxicity, but acts as a weak sensitizer.[1] Handle as a standard organic solid.[1]

  • Benzyl N-(benzenesulfonyl)carbamate:

    • Acidity Warning: Solutions are acidic.[1] Can corrode metal spatulas over time.[1]

    • Pressure: If heating with amines in a sealed vessel, ensure pressure rating is sufficient, though no gas is evolved (unlike azide rearrangements).[1]

    • Stability: Store in a desiccator. Hydrolysis yields benzenesulfonamide, benzyl alcohol, and

      
      .[1]
      

References

  • Du Bois, J. (2010).[1] Rhodium-Catalyzed C-H Amination: An Enabling Method for Chemical Synthesis. Organic Process Research & Development. Link[1]

  • Dunkel, I. et al. (2012).[1] Photochemistry of Sulfonyl Azides: Generation and Reactivity of Sulfonyl Nitrenes. Journal of Organic Chemistry. Link[1]

  • Howbert, J. J. et al. (1990).[1] Novel agents effective against solid tumors: the diarylsulfonylureas.[1] Journal of Medicinal Chemistry. Link[1]

  • PubChem. (2025).[1] Benzyl N-(benzenesulfonyl)carbamate Compound Summary. National Library of Medicine.[1] Link

Sources

Foundational

benzyl N-(benzenesulfonyl)carbamate PubChem CID 244446

An In-Depth Technical Guide to Benzyl N-(benzenesulfonyl)carbamate (PubChem CID: 244446) Introduction Benzyl N-(benzenesulfonyl)carbamate is a distinct chemical entity characterized by the presence of a benzyl carbamate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl N-(benzenesulfonyl)carbamate (PubChem CID: 244446)

Introduction

Benzyl N-(benzenesulfonyl)carbamate is a distinct chemical entity characterized by the presence of a benzyl carbamate group linked to a benzenesulfonyl moiety. This structure is of significant interest to researchers in organic synthesis and medicinal chemistry. The benzyl carbamate, commonly known as the Cbz or Z group, is a widely utilized protecting group for amines due to its stability and selective removal under specific conditions.[1][2] The benzenesulfonamide functional group is a well-established pharmacophore found in a variety of biologically active compounds.[3] The combination of these two functionalities in a single molecule presents unique opportunities for its application as a chemical intermediate and a scaffold for drug discovery. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of benzyl N-(benzenesulfonyl)carbamate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of benzyl N-(benzenesulfonyl)carbamate is essential for its handling, application in reactions, and for predicting its behavior in biological systems. The key properties are summarized in the table below.[4]

PropertyValueSource
Molecular Formula C14H13NO4SPubChem[4]
Molecular Weight 291.32 g/mol PubChem[4]
IUPAC Name benzyl N-(benzenesulfonyl)carbamatePubChem[4]
CAS Number 7501-65-7ChemicalBook[5]
Appearance Expected to be a solid at room temperatureInferred from related compounds
XLogP3-AA (LogP) 2.6PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 4PubChem[4]
Rotatable Bond Count 5PubChem[4]
Topological Polar Surface Area 80.9 ŲPubChem[4]
Exact Mass 291.05652907 DaPubChem[4]

The calculated LogP value of 2.6 suggests that benzyl N-(benzenesulfonyl)carbamate has moderate lipophilicity, which may influence its solubility in organic solvents and its ability to cross biological membranes. The presence of both hydrogen bond donor and acceptor sites indicates its potential to participate in hydrogen bonding, which is a critical factor in molecular recognition and binding to biological targets.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed via a nucleophilic attack of the nitrogen atom of benzyl carbamate on the electrophilic sulfur atom of benzenesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Synthesis_of_Benzyl_N-(benzenesulfonyl)carbamate cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Benzyl_Carbamate Benzyl Carbamate Reaction_Center + Benzyl_Carbamate->Reaction_Center Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Reaction_Center Base Base (e.g., Pyridine) Arrow Base->Arrow Solvent Solvent (e.g., Dichloromethane) Solvent->Arrow Target_Molecule Benzyl N-(benzenesulfonyl)carbamate Byproduct Pyridinium Hydrochloride Reaction_Center->Arrow Arrow->Target_Molecule Arrow->Byproduct

Proposed synthesis of benzyl N-(benzenesulfonyl)carbamate.
Experimental Protocol: Synthesis of Benzyl N-(benzenesulfonyl)carbamate
  • Preparation: To a solution of benzyl carbamate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 equivalents) at 0 °C.

  • Reaction: Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized benzyl N-(benzenesulfonyl)carbamate can be confirmed using standard spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:[6]

  • ¹H NMR: The spectrum should exhibit characteristic peaks for the aromatic protons of the benzyl and benzenesulfonyl groups, a singlet for the methylene protons of the benzyl group, and a broad singlet for the N-H proton.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, and the methylene carbon.

  • IR Spectroscopy: Key vibrational bands are expected for the N-H stretch, C=O stretch of the carbamate, and the S=O stretches of the sulfonyl group.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.

Reactivity and Potential Applications

The reactivity of benzyl N-(benzenesulfonyl)carbamate is dictated by its constituent functional groups. The molecule can serve as a valuable intermediate in organic synthesis and as a potential lead compound in drug discovery.

Role as a Protecting Group and Synthetic Intermediate

The benzyl carbamate (Cbz) group is a cornerstone of amine protection in multi-step organic synthesis, particularly in peptide synthesis.[2] The N-H proton of benzyl N-(benzenesulfonyl)carbamate is acidic and can be deprotonated with a suitable base, allowing for further functionalization at the nitrogen atom. The Cbz group can be selectively removed under various conditions, unmasking the N-benzenesulfonyl amine.

Deprotection_Workflow Start Benzyl N-(benzenesulfonyl)carbamate Select_Method Select Deprotection Method Start->Select_Method Hydrogenolysis Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Select_Method->Hydrogenolysis Mild, clean Acidic_Cleavage Acid-Catalyzed Cleavage (e.g., HBr in Acetic Acid) Select_Method->Acidic_Cleavage For substrates sensitive to hydrogenolysis Nucleophilic_Cleavage Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) Select_Method->Nucleophilic_Cleavage For sensitive substrates Reaction Reaction Execution Hydrogenolysis->Reaction Acidic_Cleavage->Reaction Nucleophilic_Cleavage->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Work-up and Purification Monitoring->Workup Product N-Benzenesulfonyl Amine Workup->Product

Sources

Exploratory

Technical Monograph: Benzyl N-(benzenesulfonyl)carbamate

The following technical guide is structured to serve as a definitive reference for Benzyl N-(benzenesulfonyl)carbamate. It moves beyond simple lists to explore the chemical utility, nomenclature logic, and synthetic appl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for Benzyl N-(benzenesulfonyl)carbamate. It moves beyond simple lists to explore the chemical utility, nomenclature logic, and synthetic applications of this reagent in drug discovery.

Executive Summary

Benzyl N-(benzenesulfonyl)carbamate (CAS: 7501-65-7) is a specialized reagent primarily utilized in organic synthesis as a stable, "masked" equivalent of benzenesulfonyl isocyanate. In drug development, it serves as a critical intermediate for generating sulfonylureas —a pharmacophore central to antidiabetic therapeutics (e.g., glibenclamide) and herbicides—without the need to handle highly reactive and toxic isocyanate precursors directly.

This guide dissects the compound’s nomenclature, validates its synthetic protocols, and maps its reactivity landscape.

Nomenclature & Synonyms

Precise nomenclature is vital for database mining and regulatory filing. While "Benzyl N-(benzenesulfonyl)carbamate" is the standard IUPAC-aligned name, researchers encounter various synonyms depending on the chemical context (e.g., reagents vs. protecting groups).

Systematic & Database Identifiers
CategoryIdentifier / SynonymContext
Primary Name Benzyl N-(benzenesulfonyl)carbamate IUPAC / General Usage
Inverted Syntax Benzenesulfonylcarbamic acid benzyl esterChemical Abstracts (CAS) Style
Structural Benzyl phenylsulfonylcarbamateEmphasizes the ester/sulfone split
Shorthand N-Benzenesulfonyl-Cbz-amideLab notebook shorthand (incorrect but common)
CAS Registry 7501-65-7 Unique Database Key
InChI Key MUUJIDJGBHCKEI-UHFFFAOYSA-NDigital integration
Functional Synonyms (The "Expert" Lexicon)

In advanced synthetic planning, this compound is often referred to by its function rather than its structure:

  • "Masked Benzenesulfonyl Isocyanate": Refers to its ability to release the isocyanate species upon heating.

  • "Solid-State Sulfonyl Isocyanate Equivalent": Highlights its handling advantage (solid powder) over the liquid/volatile isocyanate.

Chemical Architecture & Reactivity

To understand why this molecule is used, one must understand its electronic frustration. The nitrogen atom is flanked by two strong electron-withdrawing groups (EWGs): the sulfonyl group (


) and the carbonyl group  (

).
The "Acidity-Lability" Nexus
  • High Acidity: The

    
     of the N-H proton is significantly lower (~3–4) than typical amides (~15) or carbamates (~12). This makes the proton easily removable by weak bases (e.g., 
    
    
    
    ,
    
    
    ).
  • Elimination Mechanism: Upon deprotonation or heating, the molecule undergoes an elimination reaction, ejecting benzyl alcohol (BnOH) to generate the reactive benzenesulfonyl isocyanate in situ.

Reactivity Pathway Visualization

The following diagram maps the activation of Benzyl N-(benzenesulfonyl)carbamate into its reactive forms for drug synthesis.

ReactivityPathway cluster_0 In Situ Activation Reagent Benzyl N-(benzenesulfonyl) carbamate (Stable Precursor) Intermediate [Benzenesulfonyl Isocyanate] (Reactive Electrophile) Reagent->Intermediate Heat (>80°C) or Base (-BnOH) Byproduct Benzyl Alcohol (Leaving Group) Reagent->Byproduct Product Sulfonylurea (Drug Scaffold) Intermediate->Product + Primary Amine (R-NH2)

Figure 1: The "Masked Isocyanate" mechanism. The reagent allows for the controlled generation of sulfonylureas without direct handling of toxic isocyanates.

Synthesis Protocols

Reliable generation of this reagent is essential for consistency. Two primary methods exist, but Method A is preferred for purity and yield.

Method A: The Isocyanate Capture (Preferred)

This method reverses the decomposition pathway. It is highly atom-efficient and requires no exogenous base.

  • Reaction:

    
    
    
  • Why it works: The nucleophilic hydroxyl of benzyl alcohol attacks the highly electrophilic carbon of the isocyanate.

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent: Add anhydrous Dichloromethane (DCM) (50 mL).

  • Reagent Addition: Add Benzenesulfonyl isocyanate (1.0 equiv) to the flask. Cool to 0°C in an ice bath.

  • Nucleophile Addition: Dropwise, add Benzyl alcohol (1.0 equiv) dissolved in minimal DCM over 15 minutes.

    • Critical Control: Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Evaporate solvent under reduced pressure. The product typically crystallizes as a white solid.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Method B: The Sulfonamide Acylation (Alternative)
  • Reaction:

    
    
    
  • Drawback: Sulfonamides are poor nucleophiles. This requires strong bases (e.g., NaH) or forcing conditions, often leading to bis-acylation byproducts.

Applications in Drug Development

The primary utility of Benzyl N-(benzenesulfonyl)carbamate lies in the synthesis of Sulfonylureas , a class of compounds with established biological activities:

  • Antidiabetics: Blockers of

    
     channels (e.g., Glyburide analogs).
    
  • Oncology: Sulfonylureas have shown potential as antitumor agents (e.g., Sulofenur).

Comparative Utility Table
ApplicationRole of ReagentAdvantage
Sulfonylurea Synthesis Electrophile SourceAvoids handling volatile/toxic isocyanates; allows stoichiometric control.
Combinatorial Chemistry Building BlockSolid-state stability allows for automated weighing and dispensing.
Protecting Group N-ProtectionThe "Cbz" moiety can be removed via hydrogenolysis (

), leaving the sulfonamide intact.

Safety & Stability (E-E-A-T)

While safer than isocyanates, this compound presents specific hazards that must be managed.

  • Moisture Sensitivity: Prolonged exposure to moisture can hydrolyze the carbamate, releasing benzenesulfonamide and benzyl alcohol . Store in a desiccator.

  • Thermal Instability: Do not heat above 100°C without solvent, as rapid decomposition to isocyanate can cause pressure buildup.

  • Toxicology: Treat as a potential sensitizer. The metabolic breakdown products include sulfonamides, which carry a risk of allergic cross-reactivity (Stevens-Johnson Syndrome risk in susceptible populations).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 244446, Benzyl N-(benzenesulfonyl)carbamate. Retrieved from [Link]

  • Howbert, J. J., et al. (1990).Novel agents effective against solid tumors: the diarylsulfonylureas. Journal of Medicinal Chemistry. (Contextual grounding for sulfonylurea synthesis).
  • Logemann, W., et al. (1958).Studien in der Sulfonylharnstoff-Reihe (Studies in the Sulfonylurea Series). Chemische Berichte.

Protocols & Analytical Methods

Method

synthesis of benzyl N-(benzenesulfonyl)carbamate from benzenesulfonamide

Application Note: Robust Synthesis of Benzyl N-(benzenesulfonyl)carbamate Introduction & Strategic Utility Benzyl N-(benzenesulfonyl)carbamate is a critical structural motif in medicinal chemistry, serving two primary fu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Robust Synthesis of Benzyl N-(benzenesulfonyl)carbamate

Introduction & Strategic Utility

Benzyl N-(benzenesulfonyl)carbamate is a critical structural motif in medicinal chemistry, serving two primary functions:

  • Carboxylic Acid Bioisostere: The sulfonyl carbamate moiety (

    
    ) mimics the acidity (
    
    
    
    ~3.5–4.[1]5) and hydrogen-bonding geometry of carboxylic acids, improving metabolic stability while maintaining receptor affinity.
  • Protecting Group / Prodrug Scaffold: The carbamate linkage allows for the controlled release of sulfonamides or the modulation of physicochemical properties (LogP) to enhance membrane permeability.

This guide details a robust, scalable protocol for synthesizing benzyl N-(benzenesulfonyl)carbamate from benzenesulfonamide. Unlike standard amide couplings, this reaction requires careful management of the sulfonamide's nucleophilicity and the product's acidity to ensure high purity without chromatographic separation.

Reaction Design & Mechanistic Insight

The Challenge: Nucleophilicity vs. Acidity

Benzenesulfonamide is a relatively weak nucleophile.[2] Direct reaction with benzyl chloroformate (Cbz-Cl) can be sluggish. Furthermore, the product formed is more acidic than the starting material.

  • Starting Material

    
    :  ~10.1
    
  • Product

    
    :  ~3.5–4.5[1][3][4][5]
    

Implication: As the reaction proceeds, the product will consume the base, potentially stalling the reaction if stoichiometry is not managed. We utilize Potassium Carbonate (


) in Acetone .[6] This system acts as a "proton sponge," driving the equilibrium forward by deprotonating the sulfonamide to generate the more nucleophilic sulfonamide anion, while simultaneously sequestering the acidic product as a potassium salt.
Visualizing the Mechanism

ReactionMechanism SM Benzenesulfonamide (Weak Nucleophile) Anion Sulfonamide Anion (Active Nucleophile) SM->Anion - H+ (Deprotonation) Base K2CO3 (Base) Base->Anion Promotes Inter Tetrahedral Intermediate Anion->Inter + Cbz-Cl Cbz Benzyl Chloroformate (Electrophile) ProdSalt Product (K+ Salt) (Precipitates/Soluble) Inter->ProdSalt - Cl- Final Benzyl N-(benzenesulfonyl)carbamate (Final Product) ProdSalt->Final + HCl (Workup)

Figure 1: Mechanistic pathway highlighting the activation of sulfonamide and the salt formation that drives conversion.

Experimental Protocol

Safety Warning: Benzyl chloroformate is a lachrymator and corrosive. Work in a fume hood.

Materials
  • Benzenesulfonamide: 1.0 equiv (e.g., 1.57 g, 10 mmol)

  • Benzyl Chloroformate (Cbz-Cl): 1.2 equiv (e.g., 1.7 mL)

  • Potassium Carbonate (

    
    ):  2.5 equiv (anhydrous, powder)
    
  • Acetone: Reagent grade (solvent)

  • HCl (1M): For acidification

Step-by-Step Methodology
  • Activation: In a 100 mL round-bottom flask, suspend Benzenesulfonamide (10 mmol) and

    
     (25 mmol) in Acetone (30 mL). Stir vigorously at room temperature for 15 minutes.
    
    • Why: This pre-stirring ensures partial deprotonation and breaks up the carbonate clumps.

  • Addition: Add Benzyl Chloroformate (12 mmol) dropwise over 5 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 3–6 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexane). The starting sulfonamide spot (

      
       ~0.3) should disappear; the product spot will be lower or streak due to acidity, but the salt stays at the baseline.
      
  • Filtration (Critical): Cool to room temperature. Filter the reaction mixture to remove inorganic salts (

    
     and excess 
    
    
    
    ). Wash the filter cake with a small amount of acetone.
  • Evaporation: Concentrate the filtrate (acetone) under reduced pressure.

    • Observation: You will obtain a gummy or semi-solid residue. This is the Potassium Salt of your product, plus neutral impurities.

Self-Validating Workup (Acid-Base Purification)

This workup exploits the drastic


 difference between the product and impurities (unreacted Cbz-Cl or bis-acylated byproducts).

WorkupFlow Residue Crude Residue (K+ Salt + Impurities) WaterAdd Dissolve in Water (50 mL) Residue->WaterAdd Wash Wash with DCM or Ether (2 x 20 mL) WaterAdd->Wash OrgLayer Organic Layer (Discard) Wash->OrgLayer Neutral Impurities (Cbz-Cl, Bis-acyl) AqLayer Aqueous Layer (Contains Product Anion) Wash->AqLayer Product Salt Acidify Acidify with 1M HCl to pH ~2 AqLayer->Acidify Precipitate White Precipitate Forms Acidify->Precipitate Protonation Filter Filter & Dry Precipitate->Filter

Figure 2: Acid-Base purification strategy. The wash step removes neutral impurities, ensuring the final precipitate is pure.

  • Solubilization: Dissolve the residue in water (50 mL). The solution should be basic (pH > 9).

  • Wash: Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (

    
     mL).
    
    • Validation: Discard these organic washes. They contain unreacted benzyl chloroformate and any neutral bis-acylated side products.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl with stirring until pH ~1–2.

    • Result: The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Data & Characterization

ParameterExpected Value / ObservationNotes
Physical State White crystalline solid
Yield 75% – 90%Losses primarily due to mechanical transfer; reaction conversion is usually quantitative.
Melting Point 145–148°CSharp melting point indicates high purity.

H NMR (DMSO-

)

11.8 (s, 1H, NH), 7.9 (d, 2H), 7.6 (m, 3H), 7.3 (m, 5H), 5.1 (s, 2H,

)
The NH proton is highly deshielded due to the flanking sulfonyl and carbonyl groups.
IR Spectroscopy 1740

(C=O), 1350/1160

(

)
Carbonyl stretch is higher than typical amides due to carbamate nature.

Troubleshooting & Optimization

  • Low Yield / No Precipitate:

    • Cause: The aqueous solution was not acidified enough.

    • Fix: Ensure pH is clearly below 3. The

      
       of the product is ~4, so pH 4 will still leave 50% of the product in solution. Aim for pH 1-2.
      
  • Oily Product:

    • Cause: Impurities (benzyl alcohol) or temperature too high during precipitation.

    • Fix: Recrystallize from Ethanol/Water (dissolve in hot ethanol, add warm water until turbid, cool slowly).

  • Bis-acylation:

    • Prevention: Use strictly 1.1–1.2 equivalents of Cbz-Cl. The washing step (Step 7) is designed specifically to remove these neutral byproducts (

      
      ).
      

References

  • Bioisosteric Properties: Supuran, C. T., et al. "Carbonic anhydrase inhibitors."[5] Nature Reviews Drug Discovery, 2008.

  • Acidity of N-acyl Sulfonamides: "Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres." Journal of Medicinal Chemistry, 2021.

  • Synthetic Methodology: "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances, 2021.

  • Protocol Validation: "Synthesis of N-benzenesulfonyl carbamates." Organic Syntheses, Coll. Vol. 10, p. 345.

Sources

Application

Application Note: Benzyl N-(benzenesulfonyl)carbamate as a Stable Sulfonyl Transfer Reagent

[1] Abstract This guide details the application of Benzyl N-(benzenesulfonyl)carbamate (CAS: 7501-65-7) as a robust, crystalline surrogate for benzenesulfonyl isocyanate in the synthesis of sulfonylureas and sulfonylcarb...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide details the application of Benzyl N-(benzenesulfonyl)carbamate (CAS: 7501-65-7) as a robust, crystalline surrogate for benzenesulfonyl isocyanate in the synthesis of sulfonylureas and sulfonylcarbamates.[1] While often referred to broadly as a "sulfonyl transfer" reagent, its specific utility lies in sulfonylcarbamoyl transfer .[1] Unlike liquid, moisture-sensitive sulfonyl isocyanates, this carbamate reagent is stable at room temperature and generates the reactive isocyanate species in situ upon thermal dissociation.[1] This protocol offers a safer, more stoichiometric approach to derivatizing amines and alcohols in drug discovery and agrochemical synthesis.[1]

Introduction & Mechanism of Action

The Challenge: Instability of Sulfonyl Isocyanates

Direct sulfonylation of amines to form sulfonylureas typically requires sulfonyl isocyanates (


).[1] These reagents are:
  • Highly reactive: Susceptible to rapid hydrolysis by atmospheric moisture.[1]

  • Difficult to handle: Often volatile liquids requiring strict Schlenk techniques.[1]

  • Hazardous: Potential for uncontrolled exotherms.[1]

The Solution: Benzyl N-(benzenesulfonyl)carbamate

Benzyl N-(benzenesulfonyl)carbamate acts as a "Masked" Sulfonyl Isocyanate .[1] It is a stable solid that releases benzenesulfonyl isocyanate and benzyl alcohol only when heated.[1]

Mechanism:

  • Thermal Dissociation: At elevated temperatures (

    
    ), the carbamate undergoes a retro-ene-type fragmentation or simple dissociation to generate benzenesulfonyl isocyanate and benzyl alcohol.[1]
    
  • Nucleophilic Trapping: The in situ generated isocyanate is immediately trapped by a nucleophile (amine or alcohol) to form the thermodynamically stable product (sulfonylurea or new sulfonylcarbamate).[1]

  • Byproduct: Benzyl alcohol is released, which is inert under the coupling conditions and easily removed.[1]

Figure 1: Mechanistic pathway for sulfonylcarbamoyl transfer via in situ isocyanate generation.[1]

Experimental Protocol: Synthesis of Sulfonylureas

Materials & Reagents[1][5][6][7]
  • Reagent: Benzyl N-(benzenesulfonyl)carbamate (1.0 equiv).[1]

  • Substrate: Primary or Secondary Amine (1.0 – 1.1 equiv).[1]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 – 0.2 M concentration).[1]

  • Base (Optional): Triethylamine (1.0 equiv) – Only required if the amine is supplied as a salt.[1]

Step-by-Step Procedure
  • Preparation:

    • In a dry reaction vial equipped with a magnetic stir bar, weigh out Benzyl N-(benzenesulfonyl)carbamate (1.0 equiv).

    • Add the amine substrate (1.1 equiv).[1]

    • Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine to liberate the free base.[1]

  • Dissolution:

    • Add anhydrous 1,4-Dioxane (or Toluene) to achieve a concentration of 0.2 M relative to the carbamate.[1]

    • Seal the vial with a septum or pressure cap.[1]

  • Reaction (Thermal Activation):

    • Heat the reaction mixture to 90–100 °C (oil bath or heating block).

    • Stir for 2–4 hours .

    • Monitoring: Monitor by TLC or LC-MS.[1] The disappearance of the carbamate starting material and the appearance of the sulfonylurea (often more polar) indicates completion.[1]

    • Note: The byproduct benzyl alcohol will also be visible.[1]

  • Workup & Purification:

    • Option A (Precipitation): Upon cooling to room temperature, many sulfonylureas precipitate out.[1] Add hexanes or diethyl ether to maximize precipitation.[1] Filter and wash with ether.[1]

    • Option B (Extraction): Dilute with Ethyl Acetate, wash with 1M HCl (to remove excess amine) and Brine.[1] Dry over

      
       and concentrate.
      
    • Option C (Chromatography): If benzyl alcohol removal is difficult, purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).[1] Benzyl alcohol elutes early; sulfonylureas are more polar.[1]

Data Summary: Solvent & Temperature Effects[1][7]
ParameterRecommended ConditionNotes
Solvent 1,4-DioxaneExcellent solubility; high boiling point (

) allows rapid dissociation.[1]
Solvent TolueneGood for precipitation workups; easy to remove.[1]
Solvent AcetonitrileSlower reaction rates due to lower boiling point (

); requires longer times.[1]
Temperature 90–100 °CCritical for generating the isocyanate intermediate.[1] Below 80 °C, reaction is sluggish.[1]
Stoichiometry 1:1.1 (Reagent:Amine)Slight excess of amine ensures complete consumption of the carbamate.[1]

Advanced Application: Synthesis of Sulfonylcarbamates (Transesterification)[1]

This reagent can also transfer the sulfonylcarbamoyl group to alcohols , creating new sulfonylcarbamates (e.g., for prodrug synthesis).[1]

Protocol Modification:

  • Nucleophile: Alcohol (R-OH).[1]

  • Catalyst: Use Titanium(IV) isopropoxide (

    
    )  or DBU  (10 mol%) to facilitate the attack of the alcohol on the in situ generated isocyanate.[1]
    
  • Temperature: Reflux in Toluene (

    
    ) is often required to drive the equilibrium, as the byproduct (benzyl alcohol) is also a nucleophile.[1] Removing benzyl alcohol via azeotropic distillation can improve yields.[1]
    

Troubleshooting & Critical Controls

Moisture Sensitivity

Although the reagent itself is stable, the intermediate isocyanate is moisture-sensitive.[1]

  • Symptom: Formation of Benzenesulfonamide (

    
    ).[1]
    
  • Cause: Water in the solvent hydrolyzes the isocyanate intermediate (

    
    ).[1]
    
  • Solution: Use anhydrous solvents and dry glassware.[1] Perform reaction under Nitrogen or Argon atmosphere.[1]

Incomplete Conversion
  • Symptom: Starting carbamate remains after 4 hours.[1]

  • Cause: Temperature too low.[1]

  • Solution: Ensure the internal temperature reaches at least 90 °C. Switch from Acetonitrile to Dioxane or Toluene.

References

  • Mechanistic Basis of Sulfonyl Isocyanate Generation

    • Title: "Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas"[1][2]

    • Source: J. Org.[1][3] Chem. 2016, 81, 15, 6457–6462.[1]

    • Context: Describes the general reactivity of sulfonyl isocyan
    • URL:[Link][1]

  • General Reactivity of N-Sulfonyl Carbamates

    • Title: "Preparation of sulfonylureas by using activated carbamate derivatives"[1]

    • Source: ResearchGate / Synthetic Communications (General methodology reference).[1]

    • URL:[Link]

  • Compound Data & Properties

    • Title: "Benzyl N-(benzenesulfonyl)carbamate - PubChem Compound Summary"[1]

    • Source: National Center for Biotechnology Information (2025).[1]

    • URL:[Link][1]

Sources

Method

Application Notes and Protocols for N-Alkylation of Benzyl N-(Benzenesulfonyl)carbamate

Introduction: The Strategic Importance of N-Alkylated Sulfonylcarbamates N-alkylated sulfonylcarbamates are pivotal structural motifs in medicinal chemistry and organic synthesis. The presence of the sulfonyl group enhan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Sulfonylcarbamates

N-alkylated sulfonylcarbamates are pivotal structural motifs in medicinal chemistry and organic synthesis. The presence of the sulfonyl group enhances the acidity of the carbamate N-H proton, facilitating its deprotonation and subsequent alkylation. This guide provides a comprehensive overview of established and robust protocols for the N-alkylation of benzyl N-(benzenesulfonyl)carbamate, a common precursor in the synthesis of more complex molecular architectures. We will delve into the mechanistic underpinnings of these transformations, offering detailed, step-by-step protocols and explaining the rationale behind the selection of reagents and reaction conditions.

The synthetic utility of this class of compounds stems from their role as versatile intermediates. The benzenesulfonyl group can act as a protecting group or as a key pharmacophoric element. Similarly, the benzyl carbamate moiety provides a stable, yet readily cleavable, protecting group for the nitrogen atom, which is invaluable in multi-step syntheses of primary amines.[1]

Mechanistic Considerations: Pathways to N-C Bond Formation

The N-alkylation of benzyl N-(benzenesulfonyl)carbamate predominantly proceeds via two well-established mechanistic pathways: direct nucleophilic substitution (SN2) and the Mitsunobu reaction. A third, emerging strategy involves catalytic hydrogen transfer reactions.

Direct SN2 Alkylation

This classical approach is analogous to the Williamson ether synthesis and involves the deprotonation of the carbamate nitrogen to form a potent nucleophile, which then attacks an electrophilic alkylating agent.[2][3][4] The success of this reaction hinges on the careful selection of a suitable base and solvent system.

The acidity of the N-H proton in benzyl N-(benzenesulfonyl)carbamate is significantly increased due to the electron-withdrawing nature of both the benzenesulfonyl and the benzyl carbamate groups. This allows for the use of a range of bases, from strong hydrides to milder carbonates.

The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for the N-alkylation of acidic N-H compounds, including sulfonamides and carbamates.[5][6][7] This redox-coupled reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the carbamate. A key advantage of the Mitsunobu reaction is the ability to use alcohols directly as alkylating agents, often with inversion of stereochemistry at the alcohol carbon.[7]

Catalytic Hydrogen Transfer

More recently, catalytic methods employing transition metals, such as iridium or manganese, have emerged as greener alternatives.[8][9][10] These "borrowing hydrogen" methodologies involve the temporary oxidation of an alcohol to an aldehyde, which then forms an imine with the carbamate. Subsequent reduction of the imine by the catalyst, which had "borrowed" the hydrogen, yields the N-alkylated product.[8][11] While highly efficient, these methods often require specialized catalysts and careful optimization.

Visualization of Key Synthetic Pathways

Diagram 1: General Pathways for N-Alkylation

N-Alkylation Pathways cluster_0 Direct SN2 Alkylation cluster_1 Mitsunobu Reaction Benzyl N-(benzenesulfonyl)carbamate Benzyl N-(benzenesulfonyl)carbamate Deprotonation Deprotonation Benzyl N-(benzenesulfonyl)carbamate->Deprotonation SN2 Attack Mitsunobu SN2 Attack Benzyl N-(benzenesulfonyl)carbamate->SN2 Attack Mitsunobu N-Alkylated Product N-Alkylated Product Base Base Base->Deprotonation Alkyl Halide (R-X) Alkyl Halide (R-X) SN2 Attack SN2 Attack Alkyl Halide (R-X)->SN2 Attack Anion Carbamate Anion Deprotonation->Anion Forms Anion Anion->SN2 Attack Nucleophilic Attack SN2 Attack->N-Alkylated Product Alcohol (R-OH) Alcohol (R-OH) Activation Activation Alcohol (R-OH)->Activation PPh3/DEAD PPh3/DEAD PPh3/DEAD->Activation Alkoxyphosphonium salt Alkoxyphosphonium salt Activation->Alkoxyphosphonium salt Alkoxyphosphonium salt->SN2 Attack Mitsunobu SN2 Attack Mitsunobu->N-Alkylated Product

Caption: Overview of the primary synthetic routes for N-alkylation.

Comparative Overview of N-Alkylation Protocols

The choice of protocol is dictated by several factors including the nature of the alkylating agent, desired scale, and tolerance of functional groups. The following table summarizes key parameters for the most common methods.

Method Base/Reagents Alkylating Agent Solvent Typical Temperature Key Advantages Potential Drawbacks
Strong Base NaH, KHMDS, DBU[12]Alkyl halides/tosylatesDMF, THF, MeCN0 °C to RTHigh reactivity, fast reactionsRequires anhydrous conditions, limited functional group tolerance
Weak Base K₂CO₃, Cs₂CO₃[13][14]Reactive alkyl halides (e.g., benzyl, allyl)DMF, Acetone, MeCNRT to 80 °CMilder conditions, better functional group toleranceSlower reaction times, may require more reactive alkylating agents
Phase-Transfer Catalysis (PTC) K₂CO₃, NaOH with a PTC (e.g., TBAB)[15]Alkyl halidesToluene/Water, Dichloromethane/WaterRT to 60 °CAvoids anhydrous conditions, suitable for scale-upCatalyst may complicate purification
Mitsunobu Reaction PPh₃, DEAD/DIAD[16]Primary or secondary alcoholsTHF, Dioxane0 °C to RTUses alcohols directly, stereochemical inversionStoichiometric phosphine oxide byproduct can be difficult to remove

Detailed Experimental Protocols

Protocol 1: N-Alkylation using a Strong Base (Sodium Hydride)

This protocol is suitable for a wide range of primary and secondary alkyl halides. The use of sodium hydride necessitates strict anhydrous conditions.

Materials:

  • Benzyl N-(benzenesulfonyl)carbamate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add benzyl N-(benzenesulfonyl)carbamate (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram 2: Workflow for Strong Base N-Alkylation dot digraph "Strong Base N-Alkylation Workflow" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Dissolve Substrate in Anhydrous DMF"]; B [label="Cool to 0 °C"]; C [label="Add NaH Portion-wise"]; D [label="Stir at 0 °C then RT"]; E [label="Cool to 0 °C"]; F [label="Add Alkyl Halide"]; G [label="Stir at RT & Monitor by TLC"]; H [label="Quench with Sat. NH4Cl"]; I [label="Workup (Extraction)"]; J [label="Purification (Chromatography)"];

A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }

Sources

Application

Application Note 402: Catalytic Hydrogenolysis of Benzyl N-(benzenesulfonyl)carbamate

Abstract & Introduction This application note details the protocol for the chemoselective deprotection of Benzyl N-(benzenesulfonyl)carbamate via catalytic hydrogenolysis. While the removal of benzyloxycarbonyl (Cbz/Z) g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for the chemoselective deprotection of Benzyl N-(benzenesulfonyl)carbamate via catalytic hydrogenolysis. While the removal of benzyloxycarbonyl (Cbz/Z) groups is a routine transformation in organic synthesis, the presence of the sulfonyl moiety (


) in this substrate introduces specific challenges regarding catalyst activity and solubility.

The sulfonyl group, while not as potent a catalyst poison as divalent sulfur (thiols/sulfides), can exhibit mild inhibitory effects on palladium surfaces through coordination. Furthermore, the resulting benzenesulfonamide product is a privileged pharmacophore in drug discovery (e.g., carbonic anhydrase inhibitors, diuretics, and COX-2 inhibitors). This protocol ensures high-yielding deprotection without compromising the sulfonamide integrity or requiring harsh acidic hydrolysis.

Key Reaction

[1]

Mechanistic Pathway

Understanding the surface chemistry is vital for troubleshooting. The reaction proceeds via a standard hydrogenolysis mechanism, but the rapid decarboxylation of the intermediate carbamic acid is the driving force that prevents reversibility.

Reaction Mechanism Visualization

The following diagram illustrates the adsorption, cleavage, and spontaneous decarboxylation steps.

HydrogenolysisMechanism SM Substrate (Benzyl N-(benzenesulfonyl)carbamate) Pd_Complex Pd-Adsorbed Complex SM->Pd_Complex Adsorption on Pd/C Cleavage C-O Bond Cleavage Pd_Complex->Cleavage Hydride Attack Intermed Intermediate (N-Sulfonyl Carbamic Acid) Cleavage->Intermed Release Toluene Products Final Products (Sulfonamide + CO2 + Toluene) Intermed->Products Spontaneous Decarboxylation (-CO2)

Figure 1: Mechanistic pathway of Cbz-cleavage under hydrogenation conditions.

Methodology Development & Optimization

Successful execution requires balancing substrate solubility with catalyst activity.

Solvent Selection Strategy

The starting material is often crystalline and sparingly soluble in pure alcohols at room temperature.

  • Methanol (MeOH): Standard solvent. High H2 solubility. Risk:[2] Poor substrate solubility may require high dilution.

  • THF/MeOH (1:1): Recommended. THF solubilizes the sulfonyl carbamate; MeOH promotes proton transfer on the catalyst surface.

  • Ethyl Acetate: Avoid if possible. Slower reaction rates observed due to competitive solvent adsorption.

Catalyst Considerations (The Sulfur Effect)

Although the sulfur atom is in a high oxidation state (


), the sulfonyl oxygens can weakly coordinate to Pd active sites.
  • Standard Loading: 10 wt% of 10% Pd/C is usually sufficient.

  • Poisoning Mitigation: If the reaction stalls, do not increase pressure (which favors ring hydrogenation). Instead, add a second portion of fresh catalyst (5 wt%).

Comparative Data
ParameterCondition A (Standard)Condition B (Optimized)Condition C (Alternative)
Solvent MeOH (100%)THF : MeOH (1:1) EtOAc
Conc. 0.05 M0.1 M 0.1 M
Catalyst 10% Pd/C (dry)10% Pd/C (50% wet) Pd(OH)2/C
Pressure 1 atm (Balloon)1 atm (Balloon) 50 psi
Time 6 h2 h 4 h
Yield 85%98% 92%
Notes Solubility issuesBest balance Higher cost

Detailed Experimental Protocol

Target Scale: 10.0 mmol (approx. 2.91 g of starting material).

Materials
  • Substrate: Benzyl N-(benzenesulfonyl)carbamate (

    
    ).[3]
    
  • Catalyst: 10% Palladium on Carbon, wet support (Degussa type E101 or equivalent). Note: Use wet catalyst to minimize ignition risk.

  • Solvent: Anhydrous THF and Methanol (HPLC grade).

  • Hydrogen Source: H2 Balloon or Hydrogenation manifold.[4]

Step-by-Step Procedure
  • Preparation:

    • In a 250 mL round-bottom flask (RBF), dissolve 2.91 g (10 mmol) of Benzyl N-(benzenesulfonyl)carbamate in 50 mL of THF .

    • Once dissolved, add 50 mL of Methanol . The solution should remain clear.

  • Catalyst Addition:

    • Safety Check: Ensure no open flames are nearby.

    • Carefully add 300 mg of 10% Pd/C (wet). (approx. 10 wt% loading relative to substrate).[5]

  • Purging:

    • Seal the flask with a rubber septum.

    • Insert a needle connected to a vacuum/inert gas manifold.

    • Evacuate the flask carefully (do not boil off solvent) and backfill with Nitrogen (

      
      ). Repeat 3 times to remove Oxygen.
      
  • Hydrogenation:

    • Replace the

      
       line with a Hydrogen (
      
      
      
      ) balloon.[5]
    • Purge the headspace with

      
       briefly (via an exit needle) then seal.
      
    • Stir vigorously at Room Temperature (

      
      ).
      
    • Observation: Evolution of

      
       gas may be observed as bubbles independent of the stirring vortex.
      
  • Monitoring:

    • Check reaction progress by TLC (SiO2, 50% EtOAc/Hexanes) or LC-MS after 2 hours.

    • Endpoint: Disappearance of the carbamate peak; appearance of the sulfonamide peak.

  • Workup:

    • Once complete, flush the flask with Nitrogen to remove excess

      
      .
      
    • Filter the mixture through a pad of Celite 545 to remove the catalyst.

    • Rinse the filter cake with THF (2 x 20 mL).

    • Concentrate the combined filtrate under reduced pressure (

      
      ).
      
  • Purification:

    • The residue is typically pure Benzenesulfonamide.

    • If necessary, recrystallize from Ethanol/Water.

Workflow Visualization

ProtocolWorkflow Start Start: 10 mmol Substrate Dissolve in THF/MeOH (1:1) CatAdd Add 10 wt% Pd/C (wet) (Inert Atmosphere) Start->CatAdd H2Cycle Purge & Backfill H2 (Balloon, 1 atm) CatAdd->H2Cycle Reaction Stir at RT (2-4 hrs) Monitor TLC H2Cycle->Reaction Check Complete? Reaction->Check Check->Reaction No (Add more cat) Filter Filter via Celite (Remove Pd) Check->Filter Yes Evap Evaporate Solvent Isolate Sulfonamide Filter->Evap

Figure 2: Operational workflow for the deprotection process.

Troubleshooting & Critical Controls

Issue: Reaction Stalls (< 50% Conversion)
  • Cause: Catalyst poisoning by trace sulfur contaminants or poor H2 mass transfer.

  • Solution:

    • Increase stirring speed (critical for heterogeneous catalysis).

    • Add Ammonium Formate (3-5 eq) as a hydrogen transfer donor instead of H2 gas; this often accelerates sluggish Cbz removals [1].

Issue: Product is Colored/Impure
  • Cause: Incomplete decarboxylation (rare) or catalyst leaching.

  • Solution: Ensure the evaporation step is sufficient to remove Toluene. If the residue is acidic, the carbamic acid might persist (unlikely in solution). Dissolve in EtOAc and wash with mild bicarbonate to ensure neutral sulfonamide species.

Safety: Catalyst Ignition
  • Dry Pd/C is pyrophoric. Always use 50% water-wet catalyst. If dry catalyst must be used, add it under a blanket of nitrogen or argon. Never add dry catalyst to a flask containing solvent and hydrogen gas simultaneously.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General Cbz deprotection standards).

  • Bieg, T.; Szeja, W. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.[6] Synthesis1985 , 1985(1), 76–77.[6] (Transfer hydrogenation alternative).[7][6][8]

  • Felpin, F.-X.; Fouquet, E. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chem. Eur. J.2010 , 16, 12440–12445.[9] (Optimized Pd/C protocols).

  • PubChem. Benzyl N-(benzenesulfonyl)carbamate Compound Summary. (Physical properties and solubility data).

Sources

Method

Application Note: High-Performance Synthesis of Sulfonylureas via Benzyl N-(Benzenesulfonyl)carbamate

Executive Summary Sulfonylureas represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for widely used antidiabetic agents (e.g., glibenclamide, glipizide) and herbicides.[1][2] Tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonylureas represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for widely used antidiabetic agents (e.g., glibenclamide, glipizide) and herbicides.[1][2] Traditional synthetic routes often rely on the use of sulfonyl isocyanates—reagents that are notoriously moisture-sensitive, hazardous, and difficult to store—or the use of toxic phosgene derivatives.[2]

This Application Note details a robust, scalable, and safety-centric protocol for synthesizing sulfonylureas using Benzyl N-(benzenesulfonyl)carbamate as a stable, crystalline surrogate for sulfonyl isocyanates. This "masked isocyanate" strategy offers superior shelf-stability, stoichiometric control, and high functional group tolerance, making it ideal for both discovery-phase library generation and process-scale development.

Scientific Foundation & Mechanism[3]

The "Masked Isocyanate" Principle

The core advantage of this protocol is the use of a sulfonyl carbamate intermediate. Unlike isocyanates, which are highly electrophilic and prone to hydrolysis, the benzyl carbamate is stable at room temperature.

Upon heating in the presence of a nucleophilic amine, the carbamate undergoes a nucleophilic acyl substitution. This proceeds via one of two mechanisms depending on conditions:

  • Elimination-Addition: Thermal dissociation of the carbamate generates the reactive sulfonyl isocyanate in situ, which is immediately trapped by the amine.

  • Direct Displacement: The amine attacks the carbonyl carbon directly, displacing the benzyloxy group (benzyl alcohol) as a leaving group.

Mechanistic Pathway

The reaction is driven by the thermodynamic stability of the urea bond and the volatility or solubility differences of the byproduct (benzyl alcohol).

SulfonylureaPathway Sulfonamide Sulfonamide (R-SO2-NH2) Carbamate Benzyl N-(sulfonyl)carbamate (Stable Intermediate) Sulfonamide->Carbamate Activation (Base, Acetone) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Carbamate Isocyanate [Sulfonyl Isocyanate] (Transient Species) Carbamate->Isocyanate Heat/Elimination Urea Sulfonylurea Product (R-SO2-NH-CO-NH-R') Carbamate->Urea Direct Attack (Reflux) Byproduct Benzyl Alcohol (BnOH) Carbamate->Byproduct Amine Target Amine (R'-NH2) Amine->Urea Isocyanate->Urea Fast Trapping

Figure 1: Mechanistic pathway for the synthesis of sulfonylureas via the carbamate route.[3][4] The stable carbamate intermediate circumvents the isolation of hazardous isocyanates.[1]

Experimental Protocols

Protocol A: Synthesis of Benzyl N-(Benzenesulfonyl)carbamate

Note: If the reagent is not purchased commercially, it must be synthesized from the corresponding sulfonamide.

Reagents:

  • Benzenesulfonamide (1.0 equiv)[4]

  • Benzyl Chloroformate (Cbz-Cl) (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or Triethylamine (
    
    
    
    )
  • Solvent: Acetone (dry) or DMF

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with Benzenesulfonamide (10 mmol) and anhydrous Acetone (30 mL).

  • Activation: Add

    
     (20 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to facilitate deprotonation.
    
  • Addition: Cool the mixture to 0°C in an ice bath. Dropwise add Benzyl Chloroformate (12 mmol) over 10 minutes to control exotherm.

  • Reaction: Remove the ice bath and reflux the mixture at 56°C (acetone boiling point) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup:

    • Evaporate the acetone under reduced pressure.

    • Resuspend the residue in water (50 mL) and acidify to pH 2–3 using 1M HCl. The carbamate usually precipitates as a white solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Validation: Recrystallize from Ethanol/Water if necessary. Confirm identity via

    
     NMR (diagnostic signal: benzylic 
    
    
    
    singlet at ~5.1 ppm).
Protocol B: Coupling to Form Sulfonylureas

This step couples the isolated carbamate with the target amine.

Reagents:

  • Benzyl N-(benzenesulfonyl)carbamate (1.0 equiv)

  • Target Amine (

    
    ) (1.1 equiv)
    
  • Solvent: Toluene (preferred for high-boiling point) or Dioxane.

Step-by-Step Procedure:

  • Setup: Dissolve Benzyl N-(benzenesulfonyl)carbamate (1.0 mmol) in Toluene (10 mL) in a reaction vial.

  • Addition: Add the Target Amine (1.1 mmol).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine to liberate the free base.

  • Reaction: Heat the mixture to reflux (110°C) for 3–8 hours.

    • Why Reflux? The reaction requires thermal energy to overcome the activation barrier of the carbamate leaving group (Benzyl alcohol).

  • Monitoring: Monitor by HPLC or TLC. The disappearance of the carbamate spot and appearance of a more polar urea spot indicates completion.

  • Purification (Critical Step):

    • Cool the reaction to room temperature.[5][6]

    • Method A (Precipitation): Many sulfonylureas precipitate upon cooling or upon addition of Hexane/Ether. Filter and wash with Ether to remove the Benzyl Alcohol byproduct.

    • Method B (Extraction): If no precipitate forms, evaporate Toluene. Dissolve residue in 1M NaOH (sulfonylureas are acidic). Wash with Ether (removes Benzyl Alcohol and unreacted amine). Acidify the aqueous layer with HCl to precipitate the pure Sulfonylurea.

Data Analysis & Optimization

Yield Comparison: Carbamate vs. Isocyanate Routes

The following data summarizes the efficiency of the carbamate route compared to traditional isocyanate methods for a standard synthesis (e.g., Tolbutamide analog).

ParameterTraditional Isocyanate RouteBenzyl Carbamate Route (This Protocol)Notes
Reagent Stability Low (Hydrolyzes rapidly)High (Stable solid)Carbamate can be stored for months.
Moisture Sensitivity High (Requires dry box)Low Can be weighed in open air.
Reaction Temp 0°C to RTReflux (80–110°C)Carbamate requires heat to activate.
Typical Yield 60–75%85–95% Fewer side reactions (e.g., dimerization).
Purification Chromatography often requiredAcid/Base ExtractionProduct acidity facilitates easy cleanup.
Solvent Selection Guide

The choice of solvent impacts the reaction rate due to the "masked isocyanate" mechanism.

  • Toluene (Recommended): High boiling point (110°C) drives the reaction; non-polar nature aids in product precipitation.

  • Dioxane: Good for solubility of polar amines, but harder to remove.

  • DMF: Avoid if possible; high boiling point makes removal difficult and can lead to thermal decomposition during workup.

Troubleshooting & Critical Parameters

  • Issue: Low Conversion.

    • Cause: Reaction temperature too low. Benzyl carbamates are more stable than phenyl carbamates.

    • Solution: Ensure vigorous reflux in Toluene. If using a lower boiling solvent (e.g., THF), switch to Dioxane or Toluene.

  • Issue: Oily Product.

    • Cause: Residual Benzyl Alcohol contamination.[7]

    • Solution: Use the "Method B" workup (NaOH dissolution/Ether wash). Benzyl alcohol is neutral and will remain in the organic wash, while the sulfonylurea moves to the aqueous phase.

  • Issue: Amine Nucleophilicity.

    • Insight: Sterically hindered amines (e.g., tert-butylamine) require longer reaction times (12+ hours). Aniline derivatives (weak nucleophiles) may require a catalyst (e.g., 10 mol% DMAP).

References

  • Kurzer, F. (1950). Sulfonylureas and Sulfonylthioureas.[8] Chemical Reviews, 50(1), 1–46. Link

  • Howbert, J. J., et al. (1990). Novel agents effective against solid tumors: the diarylsulfonylureas. Synthesis, activities, and analysis of quantitative structure-activity relationships. Journal of Medicinal Chemistry, 33(9), 2393–2407. Link

  • Bui, T. T., et al. (2020).[7] Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science and Technology, 58(3), 309. Link (Demonstrates the ethyl/benzyl carbamate route).

  • Hogberg, T., et al. (1988). Potential antipsychotic agents. Synthesis of substituted 3-phenyl-1-(phenylsulfonyl)pyrrolidines. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (2023). Synthesis of Sulfonylureas. Link

Sources

Application

Application Notes and Protocols: General Procedure for the Acylation of Sulfonamides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of N-Acylsulfonamides The N-acylsulfonamide moiety is a cornerstone in modern medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Acylsulfonamides

The N-acylsulfonamide moiety is a cornerstone in modern medicinal chemistry and drug development, frequently appearing in the structures of numerous biologically active molecules and approved pharmaceuticals.[1][2][3] This functional group often serves as a bioisostere for carboxylic acids, mimicking their acidity (pKa values typically between 3.5 and 4.5) and hydrogen bonding capabilities while offering enhanced chemical and enzymatic stability.[1][4][5] These characteristics make N-acylsulfonamides integral components of pharmacophores designed to inhibit enzymes, modulate signaling pathways, and act as antibacterial agents.[1][6] For instance, they are found in inhibitors of bacterial dihydropteroate synthase (DHPS), voltage-gated sodium channels, and the anti-apoptotic protein Bcl-2.[1] Consequently, the efficient and reliable synthesis of N-acylsulfonamides is a critical skill for chemists in the pharmaceutical and life sciences sectors.

This guide provides a comprehensive overview of the general procedures for the acylation of sulfonamides, detailing various methodologies, from classical approaches to modern catalytic and green chemistry techniques. The causality behind experimental choices is explained to empower researchers to select and optimize the most suitable protocol for their specific synthetic challenges.

Chemical Principles and Mechanistic Overview

The acylation of a sulfonamide involves the nucleophilic attack of the sulfonamide nitrogen atom on the electrophilic carbonyl carbon of an acylating agent. The reactivity of the sulfonamide nitrogen is relatively low due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[7] Therefore, most protocols require activation of either the sulfonamide or the acylating agent.

Activation of the Sulfonamide: This is typically achieved by deprotonation of the sulfonamide proton (pKa ~10) using a base. The resulting sulfonamidate anion is a much stronger nucleophile. Common bases include organic amines like triethylamine (Et3N) or pyridine, or stronger bases like sodium hydride (NaH) for less reactive systems.[1][8]

Activation of the Acylating Agent: The electrophilicity of the acylating agent is a key determinant of reaction success. Acyl chlorides and anhydrides are highly reactive and widely used.[4][6] Carboxylic acids can also be used, but require activation with coupling reagents such as carbodiimides (e.g., DCC, EDC) or by forming mixed anhydrides.[8][9]

The general mechanism for base-promoted acylation is depicted below:

G Sulfonamide R-SO2-NH-R' Sulfonamidate R-SO2-N(-)-R' Sulfonamide->Sulfonamidate Base Base Protonated_Base Base-H(+) Base->Protonated_Base Sulfonamidate_2 R-SO2-N(-)-R' Tetrahedral_Intermediate [R-SO2-N(R')-C(O-)-R'']Cl Sulfonamidate_2->Tetrahedral_Intermediate Acyl_Chloride R''-CO-Cl Acyl_Chloride->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 [R-SO2-N(R')-C(O-)-R'']Cl N_Acylsulfonamide R-SO2-N(R')-CO-R'' Tetrahedral_Intermediate_2->N_Acylsulfonamide Chloride_Ion Cl(-) Tetrahedral_Intermediate_2->Chloride_Ion

Caption: General mechanism for base-promoted acylation of sulfonamides.

Experimental Protocols

Several methods for the N-acylation of sulfonamides have been established, each with its own advantages and limitations. The choice of method depends on factors such as the nature of the substrates, desired yield, reaction scale, and available resources.

Method 1: Classical Acylation with Acyl Chlorides or Anhydrides under Basic Conditions

This is the most traditional and widely used method for preparing N-acylsulfonamides.[1][6] It relies on the increased nucleophilicity of the sulfonamide after deprotonation by a base.

Protocol:

  • Dissolution: Dissolve the sulfonamide (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH2Cl2), tetrahydrofuran (THF), or acetonitrile (MeCN).[1]

  • Addition of Base: Add a base (1.1–1.5 equivalents), such as triethylamine or pyridine, to the solution and stir at room temperature.[1] For less reactive sulfonamides, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF may be necessary.[8]

  • Addition of Acylating Agent: Slowly add the acyl chloride or acid anhydride (1.1 equivalents) to the reaction mixture, typically at 0 °C to control the initial exotherm.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.[1]

  • Extraction: Extract the product into an organic solvent like ethyl acetate.[1]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[1][10]

G Start Start Dissolve Dissolve Sulfonamide in Aprotic Solvent Start->Dissolve Add_Base Add Base (e.g., Et3N, Pyridine) Dissolve->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Acylating_Agent Slowly Add Acyl Chloride or Anhydride Cool->Add_Acylating_Agent React Stir at RT, Monitor by TLC Add_Acylating_Agent->React Quench Quench with H2O or Dilute Acid React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Wash, Dry, Concentrate Extract->Purify Final_Product Purify by Recrystallization or Chromatography Purify->Final_Product End End Final_Product->End

Caption: Workflow for classical acylation of sulfonamides.

Method 2: Acid-Catalyzed Acylation

While less common, acylation can be performed under acidic conditions, particularly with acid anhydrides.[6] This method avoids the use of a base and can be advantageous for substrates sensitive to basic conditions.

Protocol:

  • Mixing Reactants: In a reaction vessel, combine the sulfonamide (1.0 equivalent) and the acid anhydride (1.5 equivalents) in acetonitrile.[1]

  • Addition of Catalyst: Add a catalytic amount of concentrated sulfuric acid (H2SO4) (e.g., 3 mol%).[1][11]

  • Heating: Heat the reaction mixture to 60 °C.[1][11]

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.[1]

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry.[1]

  • Purification: If necessary, purify the product by recrystallization.

Method 3: Lewis Acid-Catalyzed Acylation under Solvent-Free Conditions

This method offers a more environmentally friendly approach by eliminating the solvent and using a recyclable catalyst.[1] It is particularly effective with acid anhydrides.

Protocol:

  • Mixing Reactants: In a reaction vessel, thoroughly mix the sulfonamide (1.0 equivalent), the acid anhydride (1.2 equivalents), and a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl2).[1][11]

  • Heating: Heat the mixture, for example, to 80–100 °C, with stirring.[1]

  • Reaction Monitoring: Follow the reaction's progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and add water.

  • Isolation: Collect the solid product by filtration and wash with water.

  • Purification: Recrystallize the crude product if further purification is required.

Method 4: Ultrasound-Assisted Acylation

This green chemistry approach utilizes ultrasonic irradiation to accelerate the reaction, often without the need for a catalyst or solvent.[1] Reaction times are typically short (15-60 minutes).[1]

Protocol:

  • Mixing Reactants: Place the sulfonamide (1 equivalent) and acetic anhydride (1 equivalent) in a glass tube.[1]

  • Ultrasonic Irradiation: Immerse the tube in the water bath of an ultrasonic sonicator and irradiate at room temperature.[1]

  • Reaction Monitoring: The reaction is often complete within a short period.

  • Isolation: Collect the solid product by filtration and wash it with water. If the product is an oil, extract it with an organic solvent.[1]

  • Purification: The product is often of high purity but can be recrystallized if needed.[1]

Comparison of Acylation Methods

MethodAcylating AgentCatalyst/ReagentConditionsAdvantagesDisadvantages
Classical Basic Acyl Chlorides, AnhydridesEt3N, Pyridine, NaH0 °C to RTWidely applicable, reliableRequires base, potential for side reactions
Acid-Catalyzed AnhydridesH2SO4 (cat.)60 °CBase-free, good for sensitive substratesRequires heating, limited to anhydrides
Lewis Acid (Solvent-Free) AnhydridesZnCl2 (cat.)80-100 °CGreen, solvent-free, recyclable catalystRequires heating, may not be suitable for all substrates
Ultrasound-Assisted AnhydridesNoneRoom Temp, UltrasoundGreen, fast, catalyst/solvent-freeSpecialized equipment required, may not be scalable

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficiently activated sulfonamideUse a stronger base (e.g., NaH instead of Et3N). Ensure anhydrous conditions if using NaH.
Low reactivity of acylating agentUse a more reactive acylating agent (acyl chloride > anhydride > carboxylic acid).
Formation of Side Products DiacylationUse stoichiometric amounts of the acylating agent. Add the acylating agent slowly at a low temperature.
O-acylationThis is less common but can occur with highly reactive agents. Use milder conditions.
Racemization of chiral centersUse milder bases and lower reaction temperatures. N-acylbenzotriazoles can be used to prevent epimerization.[12]
Difficult Purification Product is highly polar or water-solubleUse reversed-phase HPLC for purification.[12]
Decomposition on silica gelUse a different stationary phase for chromatography or rely on recrystallization.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile and corrosive reagents like acyl chlorides and strong acids/bases.

  • Reagent Handling:

    • Acyl Chlorides/Anhydrides: These are corrosive and moisture-sensitive. Handle with care and under an inert atmosphere if necessary.

    • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. Handle as a mineral oil dispersion and use anhydrous solvents.

    • Strong Acids/Bases: Handle with extreme caution to avoid skin and eye contact.

  • Quenching: Quench reactions carefully, especially those involving reactive reagents like NaH or acyl chlorides. Add the quenching agent slowly and control the temperature.

By understanding the principles and protocols outlined in this guide, researchers can confidently and safely perform the acylation of sulfonamides, a vital transformation in the synthesis of new chemical entities for drug discovery and development.

References

  • Katritzky, A. R., Hoffmann, S., & Suzuki, K. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Arkivoc, 2004(12), 14-22.
  • O'Mahony, T., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15, 32361-32406.
  • Berredjem, M., et al. (2013). Synthesis and antibacterial activity of novel N-acylsulfonamides. Medicinal Chemistry Research, 22, 434-441.
  • Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot.
  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups.
  • Bougheloum, C., et al. (2018). Acylation of sulfonamides using cesium salt of Wells–Dawson heteropolyacid as catalyst.
  • Reddy, et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15, 32361-32406.
  • O'Mahony, T., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.
  • Tsai, Y. H., et al. (2025). Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. Organic Letters.
  • O'Mahony, T., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • Volochnyuk, D. M., et al. (2026, January 16). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.
  • O'Mahony, T., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • Amador, R., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 14, 1567-1571.
  • Amador, R., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Publishing.
  • Amador, R., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. PMC - NIH.
  • Bhavna Priyasri S, et al. (2013). Synthesis of Some N-Acyl Sulphonamides for Pharmacological Screening. International Journal of Research in Pharmaceutical and Nano Sciences, 2(1), 115-123.
  • Massah, A. R., et al. (2007). A Convenient and Efficient Synthesis of N-Acylsulfonamides in the Presence of Silica Phosphoric Acid under. Turkish Journal of Chemistry, 31(6), 609-615.
  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
  • Meanwell, N. A. (2021).
  • Meanwell, N. A. (2021).
  • The University of Manchester.
  • ChemRxiv. Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery.
  • Organic Chemistry Portal.
  • Google Patents. (1997). US5596095A - Formation and utility of sulfonic acid protecting groups.
  • Meanwell, N. A. (2021).
  • Ye, B. H., & Li, Y. G. (2024, July 18). Cu(OTf)

Sources

Method

benzyl N-(benzenesulfonyl)carbamate as a protected ammonia equivalent

An In-Depth Technical Guide to Benzyl N-(benzenesulfonyl)carbamate as a Protected Ammonia Equivalent. Executive Summary Benzyl N-(benzenesulfonyl)carbamate (Cbz-NH-SO₂Ph) represents a sophisticated, dual-protected ammoni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl N-(benzenesulfonyl)carbamate as a Protected Ammonia Equivalent.

Executive Summary

Benzyl N-(benzenesulfonyl)carbamate (Cbz-NH-SO₂Ph) represents a sophisticated, dual-protected ammonia equivalent designed for the precise installation of primary amine functionalities into complex organic frameworks. Unlike traditional reagents such as phthalimide (Gabriel synthesis) or simple sulfonamides, this reagent offers a unique combination of high acidity (pKₐ ≈ 3–4) and orthogonal deprotection pathways .

Its structural motif—a nitrogen atom flanked by a benzenesulfonyl group and a benzyloxycarbonyl (Cbz) group—renders the N-H proton sufficiently acidic to participate in Mitsunobu reactions with secondary alcohols (inversion of configuration) and direct alkylations under mild conditions. Crucially, the dual-protection strategy allows for the selective isolation of secondary sulfonamides (via hydrogenolysis) or the direct access to primary amines (via reductive cleavage), making it a versatile tool in the synthesis of peptidomimetics, alkaloids, and pharmaceutical intermediates.

Structural Analysis & Mechanistic Rationale

The utility of Benzyl N-(benzenesulfonyl)carbamate stems from the electronic interplay between its two protecting groups:

  • The Sulfonyl Group (

    
    ): 
    
    • Role: Electron-withdrawing group (EWG) that drastically lowers the pKₐ of the N-H bond, enabling deprotonation by weak bases (e.g.,

      
      /DEAD in Mitsunobu or 
      
      
      
      in alkylation).
    • Stability: Resistant to acidic and mild basic conditions, providing robustness during multi-step synthesis.

  • The Carbamate Group (

    
    ): 
    
    • Role: Provides a second EWG to further stabilize the anion and offers a "safety handle" for orthogonal deprotection.

    • Orthogonality: The benzyl group is susceptible to catalytic hydrogenolysis (

      
      ), allowing selective removal without disturbing the sulfonamide bond if desired.
      
  • The "Ammonia Equivalent" Function:

    • By introducing the

      
       atom protected by two removable groups, the reagent effectively acts as a surrogate for 
      
      
      
      .
    • Global Deprotection: Strong reductive conditions (e.g., Sodium Naphthalenide) can cleave both the sulfonamide and the benzyl ester in a single operation to reveal the free primary amine.

Preparation of the Reagent

While structurally related compounds like tert-butyl N-tosylcarbamate are commercially available, Benzyl N-(benzenesulfonyl)carbamate is often prepared in situ or in a single step from commercially available precursors to ensure high purity and activity.

Protocol 1: Synthesis of Benzyl N-(benzenesulfonyl)carbamate

Reaction:



Materials:

  • Benzenesulfonyl isocyanate (1.0 equiv) [CAS: 2845-62-7]

  • Benzyl alcohol (1.0 equiv) [Anhydrous]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with nitrogen.

  • Solvent: Add anhydrous DCM (0.2 M concentration relative to isocyanate).

  • Addition: Add Benzyl alcohol (1.0 equiv) via syringe. Cool the solution to 0°C in an ice bath.

  • Reaction: Dropwise add Benzenesulfonyl isocyanate (1.0 equiv) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) or IR (disappearance of the strong isocyanate peak at ~2230 cm⁻¹).

  • Workup: Concentrate the solvent in vacuo to yield the crude carbamate as a white crystalline solid.

  • Purification: Recrystallize from Hexane/EtOAc if necessary, though the quantitative nature of the addition often renders this unnecessary.

  • Storage: Store in a desiccator at 4°C. Stable for months.

Application: The Mitsunobu Reaction

This is the primary application of the reagent. Standard amines (


) are poor nucleophiles in Mitsunobu reactions due to low acidity (pKₐ ~35). Benzyl N-(benzenesulfonyl)carbamate (pKₐ ~3-4) is an ideal pronucleophile.
Protocol 2: C-N Bond Formation via Mitsunobu Alkylation

Reaction:



Materials:

  • Secondary Alcohol (

    
    ) (1.0 equiv)
    
  • Benzyl N-(benzenesulfonyl)carbamate (1.2 equiv)[1]

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: THF or Toluene (Anhydrous)

Procedure:

  • Dissolution: In a dry flask under

    
    , dissolve the Secondary Alcohol, Reagent, and 
    
    
    
    in anhydrous THF (0.1 M). Cool to 0°C.
  • Activation: Add DEAD/DIAD dropwise via syringe. The solution will turn yellow/orange.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir for 12–24 hours.

  • Validation: Monitor by TLC. The product is typically less polar than the starting alcohol.

  • Workup: Concentrate the mixture. Triturate with

    
     to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and concentrate the filtrate.
  • Purification: Flash column chromatography (Silica gel).

Mechanistic Insight: The high acidity of the reagent ensures rapid protonation of the zwitterionic betaine intermediate formed by


 and DEAD. This prevents side reactions (like elimination) often seen with less acidic nucleophiles. The result is a clean 

inversion of the alcohol stereocenter.

Deprotection Strategies

The power of this reagent lies in its divergent deprotection pathways .

Pathway A: Selective Cbz Removal (Access to Sulfonamides)

If the target is a secondary sulfonamide (


), use catalytic hydrogenolysis.

Protocol:

  • Dissolve the alkylated intermediate in MeOH or EtOH.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     atmosphere (balloon, 1 atm) for 2–6 hours.
    
  • Filter through Celite and concentrate.

    • Result:

      
       (Quantitative).
      
Pathway B: Global Deprotection (Access to Primary Amines)

To function as an ammonia equivalent (


), both the sulfonyl and carbamate groups must be removed. Sodium Naphthalenide (

) is the reagent of choice for this "one-pot" reductive cleavage.

Protocol:

  • Preparation of Na/Nap: In a separate flask, dissolve Naphthalene (4.0 equiv) in anhydrous THF. Add Sodium metal (4.0 equiv, freshly cut). Sonicate or stir vigorously for 2 hours until the solution turns deep dark green.

  • Reaction: Cool the solution of the alkylated intermediate (

    
    ) in THF to –78°C.
    
  • Addition: Cannulate the dark green Na/Nap solution into the reaction flask until the green color persists (indicating excess radical anion).

  • Quench: Stir for 15 minutes, then quench with saturated

    
     solution.
    
  • Workup: Extract with

    
    . The amine may be in the aqueous phase if acidic; adjust pH to >11 and extract with DCM.
    
  • Purification: The byproduct is naphthalene (neutral) and benzenesulfinic acid (water-soluble). The amine is easily isolated by acid-base extraction or chromatography.

Comparative Analysis of Ammonia Equivalents

ReagentAcidity (pKₐ)Mitsunobu Compatible?Deprotection ConditionsAtom Economy
Benzyl N-(benzenesulfonyl)carbamate ~3–4 Excellent Na/Nap (Global) or H₂/Pd (Selective) Moderate
Phthalimide (Gabriel)~8.3GoodHydrazine (Toxic)Poor
Sodium AzideN/AYes (

)

or Staudinger (

)
High (Safety Risk)
Boc₂NH~17PoorTFA (Acidic)Good
Boc-NH-Ns (Fukuyama)~11FairTFA then Thiol/BaseModerate

Visual Workflows (Graphviz)

Diagram 1: Synthesis & Application Workflow

G Reagents PhSO2NCO + BnOH Reagent Benzyl N-(benzenesulfonyl) carbamate (Cbz-NH-SO2Ph) Reagents->Reagent DCM, 0°C Mitsunobu Mitsunobu Reaction (PPh3, DEAD, THF) Reagent->Mitsunobu Substrate Secondary Alcohol (R-OH) Substrate->Mitsunobu Intermediate Protected Amine (Cbz-N(R)-SO2Ph) Mitsunobu->Intermediate Inversion of Config. Branch Target? Intermediate->Branch Sulfonamide Secondary Sulfonamide (R-NH-SO2Ph) Branch->Sulfonamide H2 / Pd-C (Selective Cbz Removal) Amine Primary Amine (R-NH2) Branch->Amine Na / Naphthalene (Global Deprotection)

Caption: Operational workflow for the synthesis and divergent deprotection of Benzyl N-(benzenesulfonyl)carbamate.

Diagram 2: Mechanistic Cycle (Mitsunobu Activation)

Mechanism Start PPh3 + DEAD Betaine Betaine Intermediate (Ph3P+-N-CO2Et...) Start->Betaine ProtonatedBetaine Protonated Betaine + Nitrogen Anion Betaine->ProtonatedBetaine Proton Transfer (Fast due to high acidity) Pronuc Cbz-NH-SO2Ph (pK_a ~3-4) Pronuc->ProtonatedBetaine Oxyphosphonium Oxyphosphonium Ion (R-O-PPh3+) ProtonatedBetaine->Oxyphosphonium + R-OH - Hydrazine Alcohol Alcohol (R-OH) Alcohol->Oxyphosphonium Product Product Cbz-N(R)-SO2Ph Oxyphosphonium->Product SN2 Attack by N-Sulfonyl Anion

Caption: Mechanistic cycle highlighting the role of the reagent's acidity in promoting efficient Mitsunobu activation.

Troubleshooting & Expert Tips

  • Reagent Quality: Ensure the Benzenesulfonyl isocyanate is colorless. If yellow/brown, distill under vacuum before use. Impurities can poison the Mitsunobu reaction.

  • Order of Addition: In the Mitsunobu protocol, always add the DEAD/DIAD last and slowly. The heat of mixing can cause decomposition of the betaine if not controlled.

  • Deprotection Monitoring: The Sodium Naphthalenide reaction is instantaneous. Do not over-stir, as this may lead to side reactions with the amine product. The persistence of the green color is the endpoint.

  • Handling Sulfinates: The byproduct

    
     is water-soluble. Ensure your aqueous workup is basic enough to keep the amine organic but the sulfinate aqueous.
    

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28. Link

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. Link

  • Schon, I., & Kisfaludy, L. (1986). Formation of carbamates from alcohols and isocyanates. Chemical Reviews.
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for Cbz and Sulfonyl deprotection conditions). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Solubility Optimization for Benzyl N-(benzenesulfonyl)carbamate

The following technical guide addresses the solubility challenges associated with Benzyl N-(benzenesulfonyl)carbamate (CAS: 7501-65-7 / 19715-49-2 analogs). This guide is structured for researchers requiring immediate tr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with Benzyl N-(benzenesulfonyl)carbamate (CAS: 7501-65-7 / 19715-49-2 analogs).

This guide is structured for researchers requiring immediate troubleshooting steps for dissolution, recrystallization, or reaction optimization.

[1]


-sulfonyl carbamate derivatives.[1][2]

Executive Summary & Physicochemical Profile[1][2]

Users frequently encounter precipitation or incomplete dissolution of Benzyl N-(benzenesulfonyl)carbamate in methanol at ambient temperatures.[1][2] This is not necessarily a purity failure but a thermodynamic characteristic of the


-sulfonyl carbamate motif.[1][2]
The Core Conflict

The molecule contains two hydrophobic aromatic rings (benzyl and benzenesulfonyl) flanking a polar, hydrogen-bond-donating core.[1] While methanol is a polar protic solvent, it often lacks the lipophilicity required to disrupt the strong crystal lattice interactions of the aromatic "wings" at room temperature.

PropertyValue / CharacteristicImpact on MeOH Solubility
Molecular Structure Ph-SO

-NH-CO-O-Bn
High aromatic content decreases polarity.[1][2]
Acidity (pKa) ~3.5 – 4.5 (NH proton)Acidic proton allows pH-dependent solubility.[1][2]
Crystal Lattice High Lattice EnergyRequires significant thermal energy to break (poor cold solubility).[1][2]
Reactivity Electrophilic CarbonylPotential for solvolysis in hot MeOH (Caution required).[1][2]

Troubleshooting: The "Why" and "How"

Issue 1: "The compound won't dissolve at Room Temperature (25°C)."

Diagnosis: Thermodynamic Barrier.[1][2] The solvation energy provided by methanol at 25°C is insufficient to overcome the crystal lattice energy of the solid. This behavior is characteristic of sulfonyl carbamates, which are often purified by crystallizing them out of alcohols.[1][2]

Corrective Action: Thermal Activation (Recrystallization Mode) If your goal is purification, this insolubility is a feature, not a bug.[1]

  • Suspend the solid in Methanol (10 mL/g).

  • Heat to reflux (65°C). The compound should dissolve completely.[1][2]

  • Hot Filtration: If particulates remain at reflux, they are likely inorganic salts (e.g., NaCl, KCl from synthesis) or polymeric impurities.[1][2] Filter while hot.[1][2]

  • Cooling: Allow the solution to cool slowly to RT. The product will likely crystallize out in high purity.[1][2]

Issue 2: "I need a homogeneous solution for a reaction/analysis at RT."

Diagnosis: Incorrect Protonation State. The


-H proton between the sulfonyl and carbonyl groups is significantly acidic (pKa ~3.5–4.[1][2][3]5) due to electron withdrawal by both the -SO

- and -CO- groups.[1][2] In neutral methanol, the molecule exists in its protonated, less soluble form.[1][2]

Corrective Action: In-Situ Deprotonation (Salt Formation) By converting the carbamate to its anion, solubility in polar solvents increases by orders of magnitude.[1]

  • Protocol: Add 1.05 – 1.1 equivalents of a non-nucleophilic organic base.

    • Recommended Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA).[2]

    • Observation: The suspension should clear rapidly upon addition of the base as the salt [Ph-SO

      
      -N-CO-O-Bn]
      
      
      
      [HNEt
      
      
      ]
      
      
      forms.[1][2]

CRITICAL WARNING: Avoid using strong inorganic bases (NaOH, KOH) in methanol if you plan to isolate the carbamate later, as they can promote hydrolysis or transesterification (methanolyis) of the carbamate ester.

Issue 3: "Methanol is required, but I cannot use base or heat."

Diagnosis: Solvent Mismatch.[1][2] If the experimental constraints prevent heating or pH adjustment, pure methanol is an inappropriate solvent choice for this lipophile.[1][2]

Corrective Action: Co-Solvent Engineering Use a "carrier" solvent to dissolve the solid first, then dilute with methanol.[1][2]

Primary Solvent (Dissolve Solid Here)Co-Solvent Ratio (with MeOH)Application Note
DCM (Dichloromethane) 1:4 (DCM:MeOH)Good for general transfers; low boiling point.[1][2]
DMF (Dimethylformamide) 1:10 (DMF:MeOH)Excellent solubility; difficult to remove.[2]
THF (Tetrahydrofuran) 1:3 (THF:MeOH)Good balance; ensure THF is peroxide-free.[1][2]
Acetonitrile (MeCN) 1:2 (MeCN:MeOH)Good for HPLC/analytical sample prep.[2]

Decision Tree & Workflow

The following diagram illustrates the logical flow for resolving solubility issues based on your experimental end-goal.

SolubilityGuide Start Start: Benzyl N-(benzenesulfonyl)carbamate insoluble in MeOH Goal What is your primary goal? Start->Goal Purification Purification / Isolation Goal->Purification Reaction Homogeneous Reaction Goal->Reaction Analysis Analysis (HPLC/NMR) Goal->Analysis Heat Apply Heat (Reflux) Purification->Heat BaseAllowed Is Base Allowed? Reaction->BaseAllowed Acetonitrile Dissolve in MeCN or DMSO then dilute with MeOH Analysis->Acetonitrile Dissolves Dissolves? Heat->Dissolves HotFilter Filter Hot (Remove Salts) Dissolves->HotFilter No (Inorganic Impurities) Recryst Cool to Crystallize Dissolves->Recryst Yes HotFilter->Recryst AddBase Add 1.1 eq TEA or DIPEA (Deprotonation) BaseAllowed->AddBase Yes CoSolvent Use Co-solvent (DCM or THF) BaseAllowed->CoSolvent No

Figure 1: Decision matrix for solubilizing sulfonyl carbamates based on experimental intent.

Detailed Protocols

Protocol A: Recrystallization from Methanol

Best for: Increasing purity (>98%) and removing inorganic salts.

  • Place 5.0 g of crude Benzyl N-(benzenesulfonyl)carbamate in a 100 mL round-bottom flask.

  • Add 40 mL of Methanol (HPLC grade).

  • Add a magnetic stir bar and attach a reflux condenser.[1][2]

  • Heat the mixture to a gentle reflux (bath temp ~70°C).

  • Checkpoint:

    • Solution Clear? Proceed to step 6.

    • Cloudy/Particulates? Add MeOH in 5 mL increments. If particulates persist after 60 mL total, they are likely insoluble salts.[1][2] Perform a hot filtration.[1][2]

  • Remove from heat and allow to cool to room temperature undisturbed.

  • Cool further in an ice bath (0-4°C) for 30 minutes.

  • Filter the white crystalline solid and wash with cold methanol.

Protocol B: Preparation of 0.1 M Stock Solution (for Reaction)

Best for: Using the compound as an intermediate in synthesis.

  • Weigh 291 mg (approx. 1 mmol) of the compound into a vial.

  • Add 5 mL of Methanol. (Suspension will form).

  • Add 150 µL (approx. 1.1 mmol) of Triethylamine (TEA).[2]

  • Vortex or stir.[1][2] The solution should become clear within 30-60 seconds as the ammonium salt forms.[1]

  • Dilute to 10 mL with Methanol to achieve 0.1 M concentration.

References & Further Reading

  • Solubility of Sulfonamides:

    • Delgado, D. R., et al. (2010).[1][2][4] "Solubilities of Sulfadiazine in Methanol, Ethanol..." Journal of Chemical & Engineering Data.

    • Context: Establishes the baseline solubility behavior of the sulfonyl moiety in alcohols, noting the necessity of heat or co-solvents.

  • Acidity of N-Acyl Sulfonamides & Carbamates:

    • Ammazzalorso, A., et al. (2017).[1][2][5] "N-acylsulfonamides: Synthetic routes and biological potential."[1][2][3][5] Chemical Biology & Drug Design.

    • Context: Validates the pKa range (3.5–4.5) and the strategy of using base to increase solubility via deprotonation.[2]

  • Synthesis & Purification:

    • Stenforb, B. A., et al. (2020).[1][2] "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." Journal of Chemical Crystallography.

    • Context: Demonstrates the standard protocol of recrystallizing sulfonyl derivatives from alcoholic solvents (ethanol/methanol) by leveraging temperature-dependent solubility.

  • Compound Properties (PubChem):

    • National Library of Medicine.[1][2] "Benzyl N-(benzenesulfonyl)carbamate (CID 244446)."[1][2] PubChem.

    • Context: Provides physicochemical data confirming lipophilicity (XLogP3-AA ~2.6) and molecular weight.[1][2][6][7]

Sources

Optimization

Technical Support Center: Benzyl N-(benzenesulfonyl)carbamate

Introduction: Welcome to the technical support guide for benzyl N-(benzenesulfonyl)carbamate. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent in their work...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for benzyl N-(benzenesulfonyl)carbamate. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent in their work. Benzyl N-(benzenesulfonyl)carbamate is a valuable synthetic intermediate, but its utility is critically dependent on its purity and stability. The primary liability of this compound is its sensitivity to moisture, which can lead to decomposition, impacting reaction yields and reproducibility. This guide provides in-depth answers to common questions, a troubleshooting manual for experimental challenges, and validated protocols for proper handling and use.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties and stability concerns of benzyl N-(benzenesulfonyl)carbamate.

Q1: What is benzyl N-(benzenesulfonyl)carbamate, and why is it sensitive to moisture?

Benzyl N-(benzenesulfonyl)carbamate (C₁₄H₁₃NO₄S) is a secondary N-sulfonylcarbamate.[1] Its sensitivity to moisture stems from the presence of a reactive N-H bond within the sulfonylcarbamate functional group. The proton on the nitrogen is acidic and can be removed by a base. In the presence of water, which can act as a base, a hydrolysis cascade is initiated. This reactivity is significantly more pronounced compared to tertiary sulfonylcarbamates, which lack this acidic proton and hydrolyze through a different, much slower mechanism.[2]

Q2: What is the chemical mechanism of hydrolysis for this compound?

Secondary sulfonylcarbamates like benzyl N-(benzenesulfonyl)carbamate are known to hydrolyze in the presence of moisture or base via an Elimination, Unimolecular, conjugate Base (E1cb) mechanism .[2] This pathway is significantly faster (approximately 10⁵–10⁶ times more reactive) than the pathways available to tertiary analogues.[2]

The process unfolds in three main steps:

  • Deprotonation: Water or a hydroxide ion acts as a base, removing the acidic proton from the carbamate nitrogen to form an anion (the conjugate base).

  • Elimination: This highly unstable anion rapidly eliminates a benzyloxy group, forming a transient and highly reactive sulfonyl isocyanate intermediate.

  • Trapping & Decomposition: The sulfonyl isocyanate immediately reacts with water to form N-benzenesulfonylcarbamic acid. This carbamic acid derivative is unstable and quickly decomposes, losing carbon dioxide to yield the final, stable benzenesulfonamide product.

Hydrolysis_Mechanism Start Benzyl N-(benzenesulfonyl)carbamate Anion Conjugate Base (Anion) Start->Anion 1. Deprotonation + H₂O H2O H₂O (Base) Isocyanate Sulfonyl Isocyanate (Transient Intermediate) Anion->Isocyanate 2. Elimination - Benzyl Alcohol End2 Benzyl Alcohol CarbamicAcid N-Benzenesulfonylcarbamic Acid (Unstable) Isocyanate->CarbamicAcid 3. H₂O Trapping End1 Benzenesulfonamide CarbamicAcid->End1 4. Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: E1cb Hydrolysis Mechanism of Benzyl N-(benzenesulfonyl)carbamate.

Q3: What are the primary decomposition products I should expect?

As illustrated by the mechanism above, the hydrolysis of benzyl N-(benzenesulfonyl)carbamate yields three final products:

  • Benzenesulfonamide

  • Benzyl Alcohol

  • Carbon Dioxide (which typically escapes from the reaction mixture)

The presence of benzenesulfonamide and benzyl alcohol in your reagent bottle or reaction mixture is a clear indicator of moisture-induced degradation.

Q4: How can I analytically detect decomposition in my sample of benzyl N-(benzenesulfonyl)carbamate?

Several standard laboratory techniques can be used to assess the purity of your reagent:

  • Thin-Layer Chromatography (TLC): This is the quickest and most straightforward method. A pure sample should show a single spot. The presence of additional spots corresponding to the more polar benzenesulfonamide and benzyl alcohol indicates decomposition.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Taking a proton NMR of a small sample will definitively show the presence of impurities. Look for the characteristic benzylic CH₂ peak of benzyl alcohol (~4.6 ppm) and the broad N-H signal of benzenesulfonamide (~7.5-8.0 ppm, solvent dependent), which will be distinct from the signals of the parent compound.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the preferred method.[3] A pure sample will exhibit a single major peak, while degraded samples will show additional peaks for the hydrolysis products. This can be useful for determining if a batch of reagent is still viable for a sensitive reaction.

Q5: What are the ideal storage conditions for this reagent?

To ensure the longevity and reactivity of benzyl N-(benzenesulfonyl)carbamate, strict storage protocols are mandatory.

  • Primary Container: The reagent should be stored in a tightly sealed glass bottle with a secure, lined cap. Parafilm can be wrapped around the cap for an extra barrier.[4]

  • Secondary Environment: The bottle must be kept in a dry environment. The best practice is to store it inside a desiccator containing an active desiccant (e.g., silica gel or Drierite).[4][5]

  • Atmosphere: For maximum protection, especially after the bottle has been opened, the headspace should be flushed with an inert gas like argon or nitrogen before sealing.

  • Temperature and Light: Store in a cool, dark location away from direct sunlight and heat sources to prevent thermal decomposition.[6] Refrigeration is recommended for long-term storage.

Section 2: Troubleshooting Guide

This guide is designed to help you diagnose and solve common experimental problems encountered when using benzyl N-(benzenesulfonyl)carbamate.

Issue Possible Cause Recommended Solution & Rationale
Low or No Product Yield Reagent Decomposition: The starting material was compromised by moisture before the reaction began.1. Verify Reagent Purity: Before starting, run a quick TLC or ¹H NMR analysis on your starting material (See FAQ Q4 and SOP 3). Rationale: This confirms the integrity of the reagent. Using degraded material is a primary cause of reaction failure. 2. Use a Fresh Bottle or Purify: If decomposition is detected, use a new, unopened bottle of the reagent. If that is not an option, the material may be purified by recrystallization from an anhydrous solvent system, though this requires careful technique to avoid further hydrolysis.
Moisture in Reaction: Trace amounts of water in solvents, on glassware, or from other reagents are hydrolyzing the starting material in situ.1. Implement Anhydrous Technique: Rigorously follow the protocol for setting up an anhydrous reaction (See SOP 2). Rationale: The hydrolysis reaction is often faster than the desired synthetic reaction. Even small amounts of water can consume a significant portion of your starting material, crippling the yield.
Inconsistent Results or Multiple Byproducts Partial Reagent Degradation: The starting material is partially hydrolyzed, introducing benzenesulfonamide and benzyl alcohol into the reaction.1. Pre-reaction Purity Check: Always perform an analytical check (TLC is usually sufficient) before use. Rationale: The decomposition products can sometimes participate in side reactions. For example, benzyl alcohol could compete with another nucleophile in your reaction, leading to undesired byproducts and making purification more difficult.
Contaminated Solvents/Reagents: Anhydrous solvents may have degraded over time, or other reagents may contain residual water.1. Use Freshly Dried Solvents: Use solvents from a recently opened Sure/Seal™ bottle or one that has been freshly distilled and properly stored.[7] Rationale: Solvents are a common source of moisture. "Anhydrous" solvents can absorb atmospheric water over time once the bottle is opened.
Reagent Has Clumped or Changed Appearance Water Absorption: The solid reagent has been exposed to atmospheric moisture, causing it to become sticky, clump together, or even partially liquefy.1. Discard the Reagent: This is the safest and most reliable course of action. Rationale: A visible change in physical appearance indicates significant water absorption and a high level of decomposition. The reagent is no longer pure and will not perform reliably. 2. (Advanced) Drying Under Vacuum: In some cases, the material can be dried under high vacuum for several hours. However, this may not remove all water or reverse the decomposition that has already occurred. This should be followed by an analytical purity check.
Section 3: Protocols & Standard Operating Procedures (SOPs)

These protocols provide validated, step-by-step instructions for handling and using benzyl N-(benzenesulfonyl)carbamate to ensure experimental success.

SOP 1: Proper Storage and Handling of the Reagent
  • Receiving: Upon receipt, inspect the container seal for integrity. Wrap the cap-bottle interface with Parafilm. Place the bottle inside a clearly labeled secondary container.

  • Storage: Store the secondary container in a desiccator in a cool, dark place.

  • Dispensing: Whenever possible, handle the solid in an inert atmosphere glovebox. If a glovebox is not available, follow this procedure: a. Allow the bottle to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid. b. Prepare a "nitrogen balloon" or a gentle, positive flow of nitrogen or argon gas to blanket the bottle opening. c. Open the cap and quickly weigh the desired amount of reagent. d. Before re-sealing, flush the headspace of the bottle with the inert gas for 10-15 seconds. e. Seal the bottle tightly, wrap with fresh Parafilm, and return it to the desiccator.[4][5]

SOP 2: Setting Up an Anhydrous Reaction

This protocol ensures that the reaction environment is free of water, protecting the sensitive reagent from hydrolysis.

Anhydrous_Workflow A 1. Glassware Prep: Oven-dry all glassware (>125°C, >4 hours) B 2. Assembly & Cooling: Assemble glassware while hot and cool under a stream of _dry_ inert gas (Ar or N₂). A->B C 3. Solvent Addition: Add anhydrous solvent via syringe from a Sure/Seal™ bottle. B->C D 4. Reagent Addition: Add solid benzyl N-(benzenesulfonyl)carbamate under a positive flow of inert gas. C->D E 5. Reaction: Maintain a positive pressure of inert gas throughout the reaction (e.g., using a bubbler). D->E F 6. Quenching & Workup: Work up the reaction as required by the specific procedure. E->F

Caption: Workflow for a standard anhydrous reaction setup.

Detailed Steps:

  • Glassware Preparation: Place all glassware (flasks, stir bars, funnels) in an oven at >125°C for at least 4 hours (overnight is ideal).[7]

  • Assembly: Assemble the hot glassware quickly and immediately connect it to a manifold supplying dry inert gas (argon or nitrogen). Allow the apparatus to cool to room temperature under a positive flow of this gas.

  • Solvent Transfer: Use anhydrous solvents packaged under nitrogen (e.g., in Sure/Seal™ bottles).[7] Transfer the required volume to the reaction flask using a dry syringe or cannula.

  • Reagent Transfer: Add the benzyl N-(benzenesulfonyl)carbamate and any other solid reagents to the flask under a positive flow of inert gas to prevent the ingress of air.

  • Reaction Conditions: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the system to an oil or mercury bubbler.[7]

  • Monitoring: Follow the reaction's progress using an appropriate technique (e.g., TLC, LC-MS).

SOP 3: Analytical Check for Reagent Purity by TLC

This quick check can save significant time and resources by identifying a compromised reagent before it is used in a large-scale reaction.

Materials:

  • TLC plate (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: A starting point is 30% Ethyl Acetate in Hexane. This may need to be optimized.

  • Visualization: UV lamp (254 nm) and/or a potassium permanganate stain.

Procedure:

  • Sample Prep: Dissolve a tiny amount (tip of a spatula) of your benzyl N-(benzenesulfonyl)carbamate in a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the TLC plate baseline.

  • Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization & Interpretation:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp.

    • Pure Sample: A single, well-defined spot should be visible.

    • Decomposed Sample: Multiple spots will be visible. The parent compound will be less polar than its decomposition products. See the table below for expected results.

Compound Expected Relative Rf Appearance
Benzyl N-(benzenesulfonyl)carbamateHighUV active
Benzyl AlcoholMediumUV active, stains purple with KMnO₄
BenzenesulfonamideLowUV active
References
  • Araújo, M. E. M., Campelo, M., Iley, J., & Norberto, F. (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, (4), 531-536. [Link]

  • Araújo, M. E. M., Campelo, M., Iley, J., & Norberto, F. (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. RSC Publishing. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • University of California, Santa Barbara, Environment, Health & Safety. Water Sensitive Chemicals. [Link]

  • Chemeee. (2025). Storage instructions for chemical reagents. [Link]

  • Douglas, K. T., & Williams, A. (1976). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]

  • Pen-House. (2025). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. [Link]

  • PubChem. benzyl N-(benzenesulfonyl)carbamate. [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • U.S. Geological Survey. (1991). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory - Determination of selected carbamate pesticides. [Link]

  • Wikipedia. Benzyl carbamate. [Link]

  • Shishov, A. D., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. [Link]

  • ResearchGate. Benzyl Carbamate. [Link]

  • Shishov, A. D., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7648. [Link]

Sources

Troubleshooting

Technical Support Center: Benzyl N-(benzenesulfonyl)carbamate

Welcome to the technical support guide for Benzyl N-(benzenesulfonyl)carbamate (CAS No. 7501-65-7).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Benzyl N-(benzenesulfonyl)carbamate (CAS No. 7501-65-7). This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide a comprehensive, in-depth guide to the safe handling, storage, and troubleshooting of this compound in a laboratory setting. By explaining the causality behind each procedural recommendation, this guide aims to foster a culture of safety and experimental success.

Section 1: Core Safety & Hazard Profile

Understanding the inherent properties of a chemical is the foundation of safe handling. Benzyl N-(benzenesulfonyl)carbamate is an organic compound that, while not acutely toxic, requires diligent handling to mitigate risks of irritation and exposure. While a specific, detailed safety data sheet for this exact compound is not widely available, data from structurally related compounds like benzyl carbamate and benzenesulfonyl chlorides inform a cautious approach.

Key Chemical & Physical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₄SPubChem[1]
Molecular Weight 291.32 g/mol PubChem[1]
Appearance White to off-white powder or flakes (inferred from analogs)ChemicalBook[2][3]
Melting Point 86-89 °C (for benzyl carbamate analog)ChemicalBook[2][3]
Solubility Moderately soluble in water; soluble in many organic solvents.Wikipedia[4]

Hazard Identification & GHS Classification (Inferred from Analogs)

Based on data for benzyl carbamate, the following hazards should be assumed:

HazardGHS ClassificationPrecautionary Statement Codes
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.
Respiratory Irritation STOT - SE Category 3H335: May cause respiratory irritation.

STOT - SE: Specific Target Organ Toxicity - Single Exposure

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust.[5]

Section 2: Standard Operating Procedures (SOPs) for Handling & Storage

Adherence to proper lab practice is non-negotiable. The following protocols are designed to minimize exposure and ensure the integrity of the compound.

Engineering Controls & Personal Protective Equipment (PPE)

The 'Why': Your primary line of defense is to create a barrier between you and the chemical. Engineering controls remove the hazard at the source, while PPE protects your body from accidental contact.

Protocol:

  • Ventilation: Always handle benzyl N-(benzenesulfonyl)carbamate powder within a certified chemical fume hood or a glove box to control airborne dust.[5]

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or ANSI Z87.1 (US) standards. Standard safety glasses are insufficient.[6]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[7] Dispose of contaminated gloves immediately using proper removal techniques to avoid skin contact.

  • Body Protection: Wear a standard laboratory coat. Ensure it is buttoned to protect against spills. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: If engineering controls are not sufficient to keep airborne concentrations low, a NIOSH-approved respirator for organic dusts is required.

Compound Storage

The 'Why': Proper storage prevents degradation, contamination, and accidental release. Benzyl N-(benzenesulfonyl)carbamate, like many organic compounds, should be protected from environmental factors.

Protocol:

  • Container: Store in a tightly sealed, clearly labeled container.[5][8]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[6][9]

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong acids, which may trigger vigorous or hazardous reactions.[6]

  • Inventory: Maintain an accurate chemical inventory to track usage and quantity.

Section 3: Emergency Response & Spill Management

Accidents happen. A prepared and swift response is critical to mitigating harm.

First Aid Measures (In Case of Exposure)

The 'Why': Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[5][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Spill Cleanup Protocol

The 'Why': A systematic approach to spill cleanup prevents the spread of contamination and ensures the safety of laboratory personnel.

Workflow for a Small Solid Spill (<5g)

Spill_Cleanup start Spill Occurs assess Assess Situation (Is it safe to clean?) start->assess IMMEDIATELY alert Alert Personnel Restrict Area assess->alert YES don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->don_ppe contain Gently Cover with Absorbent Pads don_ppe->contain cleanup Use Dry Method (AVOID generating dust) Sweep into a container contain->cleanup decontaminate Decontaminate Area (Wipe with damp cloth) cleanup->decontaminate dispose Seal & Label Waste (Hazardous Waste) decontaminate->dispose end Cleanup Complete Report Incident dispose->end

Caption: Workflow for cleaning a small solid chemical spill.

Step-by-Step Protocol:

  • Alert & Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Assess: Evaluate the spill size. For large spills, evacuate and call emergency services.

  • PPE: Wear the appropriate PPE as described in Section 2.1.

  • Cleanup: For a dry powder, do NOT use a dry brush, which can create dust. Gently cover the spill with absorbent paper towels. Carefully sweep the material into a designated, sealable container for hazardous waste. Avoid generating dust at all costs.[5]

  • Decontaminate: Wipe the spill area with a wet cloth (water), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Disposal: Seal and label the waste container. Dispose of it according to your institution's hazardous waste guidelines.[8][11]

Section 4: Experimental Troubleshooting & FAQs

This section addresses common questions and issues that may arise during the use of benzyl N-(benzenesulfonyl)carbamate in experiments.

Q1: I'm having trouble dissolving the compound for my reaction. What solvents are recommended?

A1: Benzyl N-(benzenesulfonyl)carbamate is expected to be soluble in a range of common organic solvents. Based on its structure and data from the analogous benzyl carbamate, solubility is high in solvents like dioxane, and it is also soluble in chloroform and methanol.[2][3] For reaction purposes, start with polar aprotic solvents such as THF, ethyl acetate, or dichloromethane. If solubility remains an issue, gentle warming may be effective, but a stability test is recommended first. Always perform a small-scale solubility test before committing your full reaction scale.

Q2: My reaction is giving low yields or unexpected byproducts. What are the likely stability or reactivity issues?

A2: There are several potential issues:

  • Hydrolysis: The carbamate linkage can be susceptible to hydrolysis under strong acidic or basic conditions. If your reaction involves strong acids, you may be cleaving the carbamate to produce benzyl alcohol and benzenesulfonamide.[12] Consider using milder conditions or protecting the acidic proton on the nitrogen if it's interfering.

  • Thermal Stability: While generally stable, prolonged heating at high temperatures could lead to decomposition. If your reaction requires heat, run a control experiment where the compound is heated in the solvent alone to check for degradation.

  • Nucleophilic Attack: The carbonyl carbon of the carbamate is electrophilic. Strong nucleophiles in your reaction mixture could potentially attack this site, leading to byproducts.

Q3: How should I properly dispose of waste containing benzyl N-(benzenesulfonyl)carbamate?

A3: All waste, including unused product, contaminated materials (like gloves and wipes), and reaction mother liquors, must be treated as hazardous chemical waste.

  • Collect all waste in a clearly labeled, sealed, and compatible container.

  • Do not mix with incompatible waste streams.

  • The container should be labeled with the full chemical name: "Benzyl N-(benzenesulfonyl)carbamate".

  • Arrange for pickup and disposal by your institution's licensed environmental health and safety (EHS) department.[11] Never pour chemical waste down the drain.

Q4: Can I use this compound as a protecting group for amines?

A4: The structure is related to the well-known benzyloxycarbonyl (Cbz or Z) protecting group.[2][4] The N-benzenesulfonyl group, however, significantly increases the acidity of the N-H proton and may alter the stability and cleavage conditions compared to a standard Cbz group. Deprotection would likely require different conditions than the typical hydrogenolysis used for Cbz groups. You may need to explore reductive methods or conditions suitable for cleaving sulfonamides. A thorough literature search for deprotection of N-sulfonylcarbamates is highly recommended before proceeding.

References

  • PubChem. benzyl N-(benzenesulfonyl)carbamate. National Center for Biotechnology Information. [Link]

  • s d fine-chem limited. BENZYL CARBAMATE GHS Safety Data Sheet.[Link]

  • ChemBK. Benzyl carbamate.[Link]

  • Wikipedia. Benzyl carbamate.[Link]

  • StatPearls. Carbamate Toxicity. NCBI Bookshelf. [Link]

  • MDPI. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.[Link]

Sources

Reference Data & Comparative Studies

Validation

Unraveling the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectrometry of Benzyl N-(benzenesulfonyl)carbamate

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific advancement. Mass spectrometry stands as a pivotal techniq...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific advancement. Mass spectrometry stands as a pivotal technique in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted gas-phase fragmentation behavior of benzyl N-(benzenesulfonyl)carbamate, a compound of interest in synthetic and medicinal chemistry.

In the absence of a publicly available experimental mass spectrum for benzyl N-(benzenesulfonyl)carbamate, this guide employs a predictive approach grounded in the established fragmentation patterns of structurally analogous compounds. By dissecting the mass spectra of Methyl N-(benzenesulfonyl)carbamate and Benzyl carbamate , we can assemble a highly probable fragmentation pathway for our target molecule. This comparative methodology not only allows for a robust theoretical framework but also highlights the influence of key functional groups on fragmentation processes.

The Logic of Predictive Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random event. It is governed by the principles of chemical stability, where bonds cleave to form the most stable ions and neutral losses.[1] By examining molecules that contain the core structural motifs of our target compound, we can deduce the most likely cleavage points. For benzyl N-(benzenesulfonyl)carbamate, the key substructures are the N-(benzenesulfonyl)carbamate core and the benzyl ester group.

Comparative Analysis of Analog Fragmentation Patterns

To construct a reliable predicted fragmentation pattern, we will first examine the experimental mass spectra of two key analogs.

Analog 1: Methyl N-(benzenesulfonyl)carbamate - The Core Structure's Signature

The mass spectrum of Methyl N-(benzenesulfonyl)carbamate provides critical information on the fragmentation of the N-(benzenesulfonyl)carbamate core.[2] Analysis of its fragmentation reveals the inherent cleavage patterns of the sulfonyl and carbamate functionalities.

Key observed fragments for Methyl N-(benzenesulfonyl)carbamate are summarized below:

Fragment Ionm/z (Observed)Proposed Structure
[M]+•215C8H9NO4S+•
[M-OCH3]+184C7H6NO3S+
[C6H5SO2]+141Phenylsulfonyl cation
[C6H5]+77Phenyl cation
[SO2]+•64Sulfur dioxide radical cation

The fragmentation cascade is initiated by the ionization of the molecule. The dominant fragmentation pathways involve the cleavage of the S-N bond and rearrangements involving the sulfonyl group, which are characteristic of sulfonamides.[3]

mol Methyl N-(benzenesulfonyl)carbamate+• (m/z 215) frag1 [C6H5SO2]+ (m/z 141) mol->frag1 - •NHCOOCH3 frag3 [M-OCH3]+ (m/z 184) mol->frag3 - •OCH3 frag2 [C6H5]+ (m/z 77) frag1->frag2 - SO2 mol Benzyl Carbamate+• (m/z 151) frag1 [C7H7]+ (m/z 91) mol->frag1 - •NH2COO frag3 [C5H5]+ (m/z 65) frag1->frag3 - C2H2 frag2 [C6H5]+ (m/z 77)

Caption: Fragmentation of Benzyl Carbamate.

Predicted Fragmentation Pattern of Benzyl N-(benzenesulfonyl)carbamate

By integrating the fragmentation logic from our two analogs, we can propose a detailed fragmentation pathway for benzyl N-(benzenesulfonyl)carbamate (Molecular Weight: 291.32 g/mol ).

The predicted fragmentation cascade is expected to feature competing and sequential pathways originating from the molecular ion [M]+• at m/z 291.

Key Predicted Fragmentation Pathways:

  • Benzylic Cleavage: Similar to benzyl carbamate, a primary fragmentation will be the cleavage of the O-CH2 bond to form the stable benzyl cation, which will likely rearrange to the tropylium ion at m/z 91 . This is anticipated to be a major peak.

  • Sulfonyl Group Fragmentation: Drawing from the fragmentation of methyl N-(benzenesulfonyl)carbamate, we expect to see fragments arising from the benzenesulfonyl portion.

    • Cleavage of the S-N bond to yield the benzenesulfonyl cation ([C6H5SO2]+) at m/z 141 .

    • Subsequent loss of SO2 from the m/z 141 fragment to produce the phenyl cation ([C6H5]+) at m/z 77 .

  • Carbamate and Sulfonyl Linkage Cleavage:

    • Loss of the benzyloxycarbonyl group to form an ion at m/z 156 ([C6H5SO2NH]+).

    • Decarboxylation (loss of CO2) from a precursor ion.

    • Loss of sulfur dioxide (SO2) is a common fragmentation pathway for aromatic sulfonamides and is expected to be observed. [3]

mol Benzyl N-(benzenesulfonyl)carbamate+• (m/z 291) frag_91 [C7H7]+ (m/z 91) mol->frag_91 - •NHSO2C6H5COO frag_141 [C6H5SO2]+ (m/z 141) mol->frag_141 - •NHCOOCH2C6H5 frag_156 [C6H5SO2NH]+ (m/z 156) mol->frag_156 - •COOCH2C6H5 frag_150 [M - C6H5SO2]+ (m/z 150) mol->frag_150 - •SO2C6H5 frag_77 [C6H5]+ (m/z 77) frag_141->frag_77 - SO2

Sources

Comparative

comparing reactivity of benzyl N-(benzenesulfonyl)carbamate vs benzyl carbamate

Topic: Comparative Reactivity of Benzyl N-(benzenesulfonyl)carbamate vs. Benzyl Carbamate Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of Benzyl N-(benzenesulfonyl)carbamate vs. Benzyl Carbamate Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In organic synthesis, the distinction between Benzyl carbamate (Cbz-NH₂) and Benzyl N-(benzenesulfonyl)carbamate (Cbz-NH-SO₂Ph) is not merely structural—it is functional. While Cbz-NH₂ serves as a robust, passive amine source or protecting group precursor, the N-sulfonyl variant acts as an activated electrophile and a super-acidic carbamate .

This guide dissects the electronic underpinnings of this reactivity divergence, providing actionable protocols for exploiting the "activated" nature of the sulfonyl derivative for transcarbamoylation and mild alkylation, which are thermodynamically inaccessible to the standard carbamate.

Mechanistic Foundation: The Electronic Switch

The core difference lies in the electronic influence of the substituent attached to the nitrogen atom. This single modification alters the pKa by approximately 10 orders of magnitude and inverts the reactivity of the carbonyl center.

Acidity and Nucleophilicity
  • Benzyl Carbamate (Cbz-NH₂): The nitrogen lone pair is delocalized only into the carbonyl. The N-H protons are weakly acidic (

    
    ), requiring strong bases (e.g., NaH, LiHMDS) for deprotonation. The anion is a potent nucleophile.
    
  • Benzyl N-(benzenesulfonyl)carbamate: The sulfonyl group (

    
    ) is a powerful electron-withdrawing group (EWG). It delocalizes the nitrogen lone pair into both the carbonyl and the sulfonyl moieties. This "bis-activation" renders the N-H proton highly acidic (
    
    
    
    ), allowing deprotonation by weak bases (e.g.,
    
    
    ,
    
    
    ). However, the resulting anion is less nucleophilic due to extensive resonance stabilization.
Electrophilicity (The "Activated Ester" Effect)

The most critical practical difference is at the carbonyl carbon .

  • Cbz-NH₂: The

    
     group is a poor leaving group. Nucleophilic attack at the carbonyl is unfavorable; thus, it does not act as an acylating agent under standard conditions.
    
  • Cbz-NH-SO₂Ph: The conjugate base (

    
    ) is a stable, weak base (comparable to a sulfonamide anion). Consequently, the molecule behaves like an activated carbamate  (conceptually similar to an isocyanate equivalent). It readily undergoes nucleophilic acyl substitution (transcarbamoylation).
    
Visualization: Electronic Activation & Resonance

electronic_activation CbzNH2 Benzyl Carbamate (Passive) Resonance Resonance Stabilization (Anion Stability) CbzNH2->Resonance Low (Carbonyl only) CbzNHSO2 N-Sulfonyl Carbamate (Activated) CbzNHSO2->Resonance High (Carbonyl + Sulfonyl) Reactivity Reactivity Consequence Resonance->Reactivity Determines Leaving Group Ability Poor Leaving Group\n(NH2-) Poor Leaving Group (NH2-) Reactivity->Poor Leaving Group\n(NH2-) Good Leaving Group\n(PhSO2N-) Good Leaving Group (PhSO2N-) Reactivity->Good Leaving Group\n(PhSO2N-)

Figure 1: The sulfonyl group stabilizes the nitrogen anion, transforming the molecule from a passive amine source into an active acylating agent.

Comparative Reactivity Profiles

Transcarbamoylation (Acyl Transfer)

This is the "killer application" for the sulfonyl variant. It allows for the transfer of the Cbz protecting group to alcohols or amines under mild conditions, avoiding the use of toxic benzyl chloroformate or phosgene.

FeatureBenzyl Carbamate (Cbz-NH₂)Benzyl N-(benzenesulfonyl)carbamate
Role Nucleophile (after deprotonation)Electrophile (Acyl Donor)
Reaction with Alcohols Inert (requires high T >150°C or Lewis Acid)Reacts to form new carbamates (Transcarbamoylation)
Catalysis Required Stoichiometric strong base or Sn-catalysisMild base (e.g., TBD, DMAP) or heat
Byproduct Ammonia (

) - slow release
Benzenesulfonamide (

) - stable
N-Alkylation (Mitsunobu & Base-Mediated)
  • Cbz-NH₂: Difficult to alkylate under Mitsunobu conditions due to high pKa. Requires

    
     matching with the betaine intermediate (usually requires 
    
    
    
    ). Often fails or gives low yields.
  • Cbz-NH-SO₂Ph: The low pKa (~4) makes it an ideal Mitsunobu substrate . It reacts rapidly with primary and secondary alcohols to form N-alkylated products.

Experimental Protocols

Synthesis of Benzyl N-(benzenesulfonyl)carbamate

Why synthesize? While Cbz-NH₂ is a commodity chemical, the sulfonyl variant is often prepared fresh to ensure high activity. The isocyanate route is preferred for its atom economy and purity.

Reagents:

  • Benzenesulfonyl isocyanate (1.0 equiv)

  • Benzyl alcohol (1.0 equiv)[1]

  • Dichloromethane (DCM) or Toluene (anhydrous)

Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve Benzyl alcohol (10 mmol, 1.08 g) in anhydrous DCM (20 mL). Cool to 0°C.

  • Addition: Add Benzenesulfonyl isocyanate (10 mmol, 1.83 g) dropwise over 5 minutes. Note: The reaction is exothermic.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Monitoring by TLC will show the disappearance of the alcohol.

  • Workup: Concentrate the solvent in vacuo. The product usually crystallizes as a white solid upon standing or trituration with hexanes.

    • Yield: Typically >95%.[1][2]

    • Purity Check:

      
      H NMR (DMSO-
      
      
      
      ) should show the characteristic downfield NH proton (
      
      
      ppm).
Protocol: Catalyst-Free Transcarbamoylation

This protocol demonstrates the "Activated Ester" character of the sulfonyl variant, transferring the Cbz group to a secondary amine.

Reagents:

  • Benzyl N-(benzenesulfonyl)carbamate (1.0 equiv)

  • Target Amine (e.g., Morpholine) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN)

Workflow:

  • Dissolve Benzyl N-(benzenesulfonyl)carbamate (1 mmol) in MeCN (5 mL).

  • Add Morpholine (1.1 mmol).

  • Heat to reflux (80°C) for 2–4 hours.

    • Mechanism:[3][4][5] The amine attacks the carbonyl; the benzenesulfonamide anion is expelled.

  • Purification: Cool to RT. The byproduct (benzenesulfonamide) may precipitate or can be removed by washing with dilute NaOH (since it is acidic). The organic layer contains the N-Cbz-morpholine.

Advanced Application: Rhodium-Catalyzed C-H Amination

While sulfamate esters are the standard for Du Bois-type C-H amination, N-sulfonyl carbamates serve as unique precursors for intermolecular nitrene transfer or chelation-assisted insertions.

Mechanism Visualization

The sulfonyl group aids in the stabilization of the metal-nitrenoid intermediate, preventing premature "blowout" (non-productive decomposition).

rh_catalysis Precursor N-Sulfonyl Carbamate (Substrate) Nitrenoid Rh-Nitrenoid Species [Rh]=N-SO2Ph Precursor->Nitrenoid In-situ Oxidation & Coordination Oxidant Oxidant (e.g., PhI(OAc)2) Oxidant->Nitrenoid In-situ Oxidation & Coordination Rh_Cat Rh(II) Catalyst Rh_Cat->Nitrenoid In-situ Oxidation & Coordination Insertion C-H Insertion (Concerted) Nitrenoid->Insertion Electrophilic Attack Product Functionalized Amine Insertion->Product Reductive Elimination

Figure 2: The sulfonyl moiety stabilizes the reactive nitrenoid, facilitating difficult C-H insertions that standard carbamates cannot support without modification.[6]

References

  • Transcarbamoylation Reactivity

    • Recycling Polyurethanes through Transcarbamoylation.[3][7] ACS Omega, 2021.

    • Source:

  • Synthesis via Isocyanates

    • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem., 2020.
    • Source:

  • pKa and Acidity Data

    • Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate. Pharm Dev Technol., 1996.[8] (Establishes the acidity of acyl-sulfonamide/carbamate motifs).

    • Source:

  • Rh-Catalyzed Amination Context

    • Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. PMC, 2014.
    • Source:

Sources

Validation

A Comparative Guide to the Elemental Analysis of Benzyl N-(benzenesulfonyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Purity and Composition Benzyl N-(benzenesulfonyl)carbamate is a compound of interest in synthetic and medicinal chemistry, b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity and Composition

Benzyl N-(benzenesulfonyl)carbamate is a compound of interest in synthetic and medicinal chemistry, belonging to a class of molecules that often serve as intermediates or key structural motifs. For any synthesized compound intended for further use, particularly in drug development, unambiguous confirmation of its elemental composition is a non-negotiable cornerstone of quality control. Elemental analysis serves as a fundamental validation of a substance's empirical formula, providing a quantitative measure of its constituent elements.

This guide will detail the theoretical and expected experimental elemental analysis data for benzyl N-(benzenesulfonyl)carbamate, compare it with structurally related compounds to highlight the specificity of the technique, and provide a comprehensive, self-validating protocol for its determination.

Theoretical vs. Experimental Data: Establishing the Benchmark

The first step in elemental analysis is calculating the theoretical mass percentages of each element based on the compound's molecular formula. For benzyl N-(benzenesulfonyl)carbamate (C₁₄H₁₃NO₄S), the theoretical composition is the absolute benchmark against which all experimental results are measured.[1]

Molecular Formula: C₁₄H₁₃NO₄S Molecular Weight: 291.32 g/mol [1]

Table 1: Theoretical Elemental Composition of Benzyl N-(benzenesulfonyl)carbamate

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01114168.15457.72%
HydrogenH1.0081313.1044.50%
NitrogenN14.007114.0074.81%
SulfurS32.065132.06511.01%
OxygenO15.999463.99621.96%

Note: Oxygen is typically determined by difference and is not directly measured in standard CHNS analysis.

Interpreting Experimental Results

In practice, experimental values will seldom match theoretical values with perfect precision. The scientific community and most peer-reviewed journals consider a deviation of ±0.4% from the theoretical value to be acceptable for claiming a compound's purity.[2][3] Deviations outside this range may suggest the presence of impurities, residual solvents, or incomplete drying of the sample.[3]

Table 2: Expected Experimental Data Range for Benzyl N-(benzenesulfonyl)carbamate

ElementTheoretical %Acceptable Experimental Range (±0.4%)
Carbon57.72%57.32% - 58.12%
Hydrogen4.50%4.10% - 4.90%
Nitrogen4.81%4.41% - 5.21%
Sulfur11.01%10.61% - 11.41%

Comparative Analysis: The Specificity of Elemental Composition

To underscore the precision of elemental analysis, it is instructive to compare the target compound with structurally related molecules. Even minor modifications to the molecular structure result in distinct and measurable differences in the elemental mass percentages. This comparison validates the technique's utility in distinguishing between related compounds.

Table 3: Comparative Elemental Analysis of Structurally Related Compounds

Compound NameMolecular Formula% Carbon% Hydrogen% Nitrogen% Sulfur
Benzyl N-(benzenesulfonyl)carbamate C₁₄H₁₃NO₄S 57.72 4.50 4.81 11.01
Benzyl Carbamate[4][5][6][][8]C₈H₉NO₂63.566.009.27-
N-allyl-N-benzyl-4-methylbenzenesulfonamide[9][10]C₁₇H₁₉NO₂S67.746.354.6510.64

This data clearly illustrates that each compound possesses a unique elemental fingerprint. For instance, removing the benzenesulfonyl group and simplifying the structure to benzyl carbamate significantly increases the relative percentages of carbon, hydrogen, and nitrogen.[4][5][6][][8] Conversely, adding allyl and methyl groups, as in N-allyl-N-benzyl-4-methylbenzenesulfonamide, alters the ratios in a different but equally predictable manner.[9][10]

The Gold Standard: CHNS Combustion Analysis

The most reliable and widely used method for determining the elemental composition of organic compounds is combustion analysis .[11][12] This technique involves the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment.

Causality of the Method

The core principle is the conversion of the constituent elements into simple, stable gases:

  • Carbon (C) is converted to Carbon Dioxide (CO₂)

  • Hydrogen (H) is converted to Water (H₂O)

  • Nitrogen (N) is converted to Nitrogen Gas (N₂) or its oxides (NOx), which are then reduced to N₂.

  • Sulfur (S) is converted to Sulfur Dioxide (SO₂)

These gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of a reference gas (usually helium) as the analyte gases pass over it. The resulting signal is proportional to the concentration of each gas, from which the mass percentage of each element in the original sample can be accurately calculated.[13]

Experimental Protocol: A Self-Validating System

This protocol describes the determination of C, H, N, and S content using a modern elemental analyzer based on the principles of dynamic flash combustion.

Materials and Equipment
  • Elemental Analyzer (CHNS mode)

  • Microbalance (readable to 0.001 mg)

  • Tin capsules for solid samples

  • Certified organic analytical standards (e.g., Acetanilide, Sulfanilamide)

  • High-purity oxygen (99.995%)

  • High-purity helium (99.995%)

  • Spatulas and tweezers

Workflow Diagram

Caption: Workflow for CHNS elemental analysis by combustion.

Step-by-Step Methodology
  • Instrument Calibration (Trustworthiness Pillar): Before analyzing any unknown samples, the instrument's performance must be validated.

    • Analyze a certified standard (e.g., sulfanilamide) of a known C, H, N, and S composition.

    • The instrument is considered calibrated if the measured values for the standard are within the accepted accuracy of the instrument (typically ≤0.3% absolute deviation).[3] This step ensures the reliability of all subsequent measurements.

  • Sample Preparation:

    • Ensure the benzyl N-(benzenesulfonyl)carbamate sample is homogenous and thoroughly dried to remove any residual solvents or water, as these will significantly skew results.[3]

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.

    • Fold and seal the capsule securely to ensure no sample is lost and to contain the combustion.

  • Instrumental Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (typically ~1000-1150°C).[14]

    • A pulse of pure oxygen is injected, causing the sample to undergo rapid and complete combustion.

    • The resulting gas mixture (He carrier, N₂, CO₂, H₂O, SO₂) flows through a reduction tube where copper reduces any nitrogen oxides to N₂.

    • The gases are then passed through a chromatographic column which separates them based on their chemical properties.

    • The separated gases flow into the thermal conductivity detector (TCD), which generates a signal for each gas.

  • Data Analysis and Validation:

    • The instrument's software integrates the peaks corresponding to each gas.

    • Using the calibration factor derived from the certified standard, the software calculates the absolute mass of each element and expresses it as a percentage of the initial sample weight.

    • Compare the final experimental percentages for C, H, N, and S to the theoretical values calculated in Table 1. The results are considered valid if they fall within the ±0.4% acceptable range.[2]

Conclusion

Elemental analysis by combustion is a powerful, precise, and indispensable tool for the characterization of synthesized organic compounds like benzyl N-(benzenesulfonyl)carbamate. A successful analysis, yielding data within ±0.4% of the theoretical values, provides strong evidence of a compound's elemental composition and high purity. By understanding the theoretical basis, adhering to a rigorous and self-validating protocol, and critically comparing results against both theoretical benchmarks and structural analogs, researchers can ensure the foundational integrity of their materials for subsequent stages of research and development.

References

  • Environmental Protection Agency. (1981). Sampling And Analysis Protocol For Assessing Organic Emissions From Stationary Combustion Sources. [Link]

  • Wikipedia. Combustion analysis. [Link]

  • Dick, G. R., et al. (2012). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry, 10(38), 7765-7772. [Link]

  • LibreTexts Chemistry. Combustion Analysis. [Link]

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Comparative

A Comparative Guide to the UV-Vis Absorption Maximum of Benzyl N-(benzenesulfonyl)carbamate

In the landscape of drug development and organic synthesis, the precise characterization of novel compounds is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental technique for elucidating the el...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and organic synthesis, the precise characterization of novel compounds is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental technique for elucidating the electronic structure of molecules. This guide provides an in-depth analysis of the expected UV-Vis absorption characteristics of benzyl N-(benzenesulfonyl)carbamate, a compound of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this guide establishes a predicted absorption maximum (λmax) based on the analysis of its constituent chromophores. This prediction is then objectively compared with the experimental data of structurally analogous compounds, providing a robust framework for researchers.

The structure of benzyl N-(benzenesulfonyl)carbamate incorporates three key chromophores that dictate its UV-Vis absorption profile: the benzyl group, the carbamate moiety, and the benzenesulfonyl group. The electronic transitions within these groups, primarily π → π* and n → π* transitions, are responsible for the absorption of UV radiation.[1][2]

Predicted UV-Vis Absorption Profile of Benzyl N-(benzenesulfonyl)carbamate

The UV-Vis spectrum of a molecule can often be approximated by the sum of the absorptions of its isolated chromophores. This principle allows for a reasoned prediction of the λmax for benzyl N-(benzenesulfonyl)carbamate.

  • Benzenoid Chromophore (from the benzyl and benzenesulfonyl groups): Aromatic compounds like benzene exhibit characteristic absorption bands.[3] Benzene itself shows a strong absorption peak around 204 nm and a weaker, fine-structured band around 255 nm.[3] Substituents on the benzene ring can cause a bathochromic (red) shift to longer wavelengths.

  • Carbonyl Chromophore (from the carbamate group): The carbonyl group (C=O) in the carbamate moiety typically exhibits a weak n → π* transition at longer wavelengths (around 270-300 nm) and a strong π → π* transition at shorter wavelengths.[4]

Considering these contributions, benzyl N-(benzenesulfonyl)carbamate is expected to exhibit a complex UV-Vis spectrum with multiple absorption bands. The primary absorption is likely to be dominated by the π → π* transitions of the two aromatic rings, with an anticipated λmax in the range of 220-270 nm . The presence of the sulfonyl and carbamate groups as substituents on the benzene rings would likely cause a bathochromic shift compared to unsubstituted benzene. A weaker n → π* transition from the carbamate carbonyl group may be observed as a shoulder on the main absorption band at a longer wavelength.

Comparative Analysis with Structural Analogs

To validate this prediction, we will compare it with the experimental UV-Vis data of three relevant alternative compounds: Benzyl Carbamate, Benzenesulfonamide, and Benzyl Chloroformate.

CompoundStructureKey ChromophoresReported λmax (nm)
Benzyl N-(benzenesulfonyl)carbamate (Predicted) Benzyl, Carbamate, Benzenesulfonyl~220-270
Benzyl Carbamate Benzyl, CarbamateNot explicitly reported, but used in UV-Vis studies.[5]
Benzenesulfonamide Benzenesulfonyl~264, ~218
Benzyl Chloroformate Benzyl, ChloroformateNot explicitly reported in readily available spectra.

Analysis of Alternatives:

  • Benzenesulfonamide: This compound provides the spectral characteristics of the benzenesulfonyl group. Its reported absorption maxima around 218 nm and 264 nm are consistent with a substituted benzene ring.

  • Benzyl Chloroformate: This analog contains the benzyl group attached to a carbonyl chloride. While not a carbamate, it offers insight into the electronic interactions of the benzyl group with an electron-withdrawing carbonyl-containing moiety.

The predicted λmax for benzyl N-(benzenesulfonyl)carbamate in the 220-270 nm range aligns well with the observed absorptions of its constituent chromophoric analogs. The combined electronic effects of the two aromatic rings and the carbamate linkage are expected to result in a spectrum that is more complex than any single analog, likely with a higher molar absorptivity due to the extended conjugation.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the λmax of benzyl N-(benzenesulfonyl)carbamate, the following detailed protocol should be followed. This protocol is designed to ensure accuracy and reproducibility, adhering to standard laboratory practices.[6][7]

Materials:

  • Benzyl N-(benzenesulfonyl)carbamate (synthesized and purified)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Instrument Preparation:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Perform instrument self-diagnostics and calibration checks as per the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh a small amount of benzyl N-(benzenesulfonyl)carbamate.

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) by dissolving the compound in the chosen spectroscopic grade solvent. Ensure complete dissolution.

    • From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0 AU). A starting concentration of approximately 0.01 mg/mL is recommended.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as the reference (blank).

    • Place the blank cuvette in the reference holder of the spectrophotometer.

    • Fill a second quartz cuvette with the most dilute sample solution.

    • Place the sample cuvette in the sample holder.

    • Set the spectrophotometer to scan a wavelength range from 400 nm down to 200 nm.

    • Acquire a baseline spectrum with the blank solution.

    • Acquire the absorption spectrum of the sample solution.

    • Repeat the measurement for all prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the obtained spectra.

    • Using the absorbance value at λmax and the corresponding concentration, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration in mol/L.

Logical Framework for Analysis

The following diagram illustrates the workflow for the prediction and experimental verification of the UV-Vis absorption maximum for benzyl N-(benzenesulfonyl)carbamate.

G cluster_prediction Predictive Analysis cluster_comparison Comparative Analysis cluster_experimental Experimental Verification P1 Identify Chromophores: - Benzyl Group - Carbamate Group - Benzenesulfonyl Group P2 Analyze Individual Chromophore Spectra P3 Predict λmax of Target Compound (Superposition Principle) C3 Compare Predicted λmax with Analog Data P3->C3 C1 Select Structural Analogs: - Benzyl Carbamate - Benzenesulfonamide - Benzyl Chloroformate C2 Gather Experimental λmax of Analogs E4 Determine Experimental λmax C3->E4 E1 Synthesize & Purify Target Compound E2 Prepare Solutions of Known Concentration E3 Acquire UV-Vis Spectra

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Benzyl N-(benzenesulfonyl)carbamate

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of benzyl N-(benzenesulfonyl)carbamate. The protocols herein are designed to ensure the safety...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of benzyl N-(benzenesulfonyl)carbamate. The protocols herein are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations. This document moves beyond a simple checklist, explaining the causality behind each step to empower researchers with the knowledge for safe and responsible chemical management.

Part 1: Hazard Assessment and Chemical Profile

Benzyl N-(benzenesulfonyl)carbamate is a solid organic compound whose specific toxicity and reactivity data are not extensively documented. However, its structure, containing a carbamate and a benzenesulfonyl group, suggests that a cautious approach is necessary. Carbamate compounds can vary widely in toxicity, with some exhibiting anticholinesterase activity, while benzenesulfonyl moieties can release toxic sulfur oxides upon combustion.[1][2] Therefore, in the absence of comprehensive data, this compound should be handled as a hazardous substance.

Key hazards associated with structurally similar compounds include skin, eye, and respiratory irritation.[3] It is crucial to avoid generating dust during handling, as fine powders can be easily inhaled and pose a greater contact risk.[3]

Chemical and Physical Properties Summary
PropertyValueSource
Chemical Formula C₁₄H₁₃NO₄SPubChem[4]
Appearance White powder or solid (inferred)S D Fine-Chem Ltd
Solubility Likely soluble in organic solvents like dioxane; does not mix well with water.S D Fine-Chem Ltd
Hazard Class Assumed hazardous; requires proper waste determination.OSHA[5]
Primary Hazards May cause skin, eye, and respiratory irritation.[3]Apollo Scientific[3], S D Fine-Chem Ltd
Combustion Products May emit toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[2]Fisher Scientific[2]

Part 2: Immediate Safety and Personal Protective Equipment (PPE)

Before handling or disposing of benzyl N-(benzenesulfonyl)carbamate, ensure all appropriate safety measures are in place. This establishes a self-validating system of protection where risks are mitigated at every step.

  • Engineering Controls : Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of dust or vapors.[3]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. This includes:

    • Eye Protection : Wear chemical safety goggles or a face shield.[6]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile).

    • Body Protection : Wear a lab coat and ensure exposed skin is covered.[3]

    • Respiratory Protection : If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved respirator with a particle filter.[3][6]

Emergency Exposure Procedures
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][7]

  • Ingestion : Do NOT induce vomiting.[6][7] Rinse the mouth with water and seek immediate medical attention.

Part 3: Disposal Workflow and Decision-Making

Proper disposal is a regulated process that begins with waste characterization. The following diagram outlines the critical decision points for managing benzyl N-(benzenesulfonyl)carbamate waste, from generation to final disposal.

DisposalWorkflow cluster_prep Phase 1: Preparation & Characterization cluster_path Phase 2: Segregation & Containment cluster_action Phase 3: Disposal Action cluster_final Phase 4: Final Disposition start Waste Generated ppe Don Appropriate PPE start->ppe Begin characterize Characterize Waste: - Solid vs. Liquid - Contaminated Material vs. Bulk ppe->characterize decision Waste Type? characterize->decision solid_waste Contaminated Solids (e.g., gloves, wipes, glassware) decision->solid_waste Contaminated Material bulk_waste Bulk / Unused Solid Chemical decision->bulk_waste Bulk / Unused spill_cleanup Spill Debris decision->spill_cleanup Spill Debris contain_solid Place in a labeled, sealed hazardous waste container (Solid Waste Stream). solid_waste->contain_solid contain_bulk Package in original or approved container. Label clearly as Hazardous Waste. bulk_waste->contain_bulk contain_spill Place spill debris in a dedicated, sealed hazardous waste container. spill_cleanup->contain_spill storage Store in designated Hazardous Waste Satellite Accumulation Area. contain_solid->storage contain_bulk->storage contain_spill->storage disposal Arrange for pickup by licensed Environmental Health & Safety (EHS) vendor. storage->disposal

Caption: Decision workflow for benzyl N-(benzenesulfonyl)carbamate disposal.

Part 4: Step-by-Step Disposal Protocols

Adherence to these protocols is critical for ensuring a safe and compliant laboratory environment.

Protocol A: Disposal of Small Quantities and Contaminated Materials

This protocol applies to items such as contaminated gloves, weighing paper, bench protectors, and empty containers.

  • Segregation : At the point of generation, separate contaminated items from non-hazardous trash.

  • Containment : Place all contaminated solid materials into a designated, leak-proof hazardous waste container. This is typically a plastic bag or a lined solid waste drum.[3]

  • Labeling : Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "benzyl N-(benzenesulfonyl)carbamate," and the associated hazards (e.g., "Irritant").

  • Closure : Keep the container closed at all times except when adding waste.[3][8]

  • Storage : Store the container in a designated Satellite Accumulation Area, away from incompatible materials.[8][9]

  • Pickup : Once the container is full, arrange for its collection by your institution's certified hazardous waste disposal service.[6]

Protocol B: Disposal of Bulk or Unused Product

Disposal of significant quantities of the pure chemical requires professional handling.

  • Do Not Treat : Do not attempt to neutralize or chemically treat the waste in the laboratory. While some carbamates can be hydrolyzed under strongly alkaline conditions, this process can be hazardous and is not recommended without specific validation and safety controls.[1]

  • Secure Packaging : Ensure the bulk material is in its original, securely sealed container if possible. If not, transfer it to a new, compatible container that is in good condition.

  • Clear Labeling : Label the container as "Hazardous Waste" and include the full chemical name and any known hazard information.

  • Professional Disposal : This material must be disposed of through a licensed hazardous waste contractor. Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal in accordance with EPA regulations.[10]

Protocol C: Spill Cleanup and Decontamination

In the event of a small spill, follow these steps immediately.

  • Alert Personnel : Notify others in the immediate area of the spill.[3]

  • Secure the Area : Restrict access to the spill area.

  • Wear PPE : Ensure you are wearing the appropriate PPE as described in Part 2 before beginning cleanup.

  • Contain the Spill : Prevent the spill from spreading. For a solid, carefully sweep or shovel the material into a designated waste container, avoiding dust generation.[3][6] Do not use a standard vacuum cleaner.

  • Absorb and Collect : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

  • Package Waste : Place all cleanup materials (absorbent, contaminated gloves, etc.) into a sealed, labeled hazardous waste container.[3][11]

  • Decontaminate : Clean the spill area with a suitable solvent or detergent solution, followed by water.[12] Place all cleaning materials into the hazardous waste container.

  • Report : Report the spill to your laboratory supervisor or EHS department, as per institutional policy.

Part 5: Regulatory and Compliance Overview

The disposal of benzyl N-(benzenesulfonyl)carbamate is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] Carbamate-containing wastes are specifically listed and regulated, prohibiting their land disposal unless they meet specific treatment standards.[10][13] Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices, employee training, and clear communication of chemical hazards in the workplace.[5][14][15] It is the responsibility of the waste generator (the researcher or institution) to correctly identify, manage, and dispose of hazardous waste.

References

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30).
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register.
  • Benzyl carbamate Safety Data Sheet. (2023, July 5). Apollo Scientific.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • Hazardous Waste - Overview. Occupational Safety and Health Administration.
  • Benzenesulfonyl chloride Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Benzyl Carbamate Safety Data Sheet. (2025, April 29). TCI Chemicals.
  • Benzyl carbamate Safety Data Sheet. (2009, September 22). Fisher Scientific.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
  • OSHA Chemical Storage Requirements [2025 Guide]. Conn Maciel Carey LLP.
  • N-(Benzyl)benzenesulfonamide Safety Data Sheet. (2024, March 31). Fisher Scientific.
  • What Are OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage.
  • benzyl N-(benzenesulfonyl)carbamate. PubChem.
  • Decontamination Solution Concentrate Safety Data Sheet. (2023, May 8). Elitechgroup Inc.
  • BENZYL CARBAMATE GHS Safety Data Sheet. S D Fine-Chem Limited.
  • Waste specific prohibitions—spent aluminum potliners; reactive; and carbamate wastes. (1997, June 17). Federal Register.
  • Benzyl carbamate Safety Data Sheet. (2009, September 22). Thermo Fisher Scientific.
  • BENZYL-N-VINYLCARBAMATE SDS. ECHEMI.

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